Oxytetracycline-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H24N2O9 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
(4S,4aR,5S,5aR,6S,12aR)-4-[bis(trideuteriomethyl)amino]-1,5,6,10,11,12a-hexahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C22H24N2O9/c1-21(32)7-5-4-6-8(25)9(7)15(26)10-12(21)17(28)13-14(24(2)3)16(27)11(20(23)31)19(30)22(13,33)18(10)29/h4-6,12-14,17,25-26,28,30,32-33H,1-3H3,(H2,23,31)/t12-,13-,14+,17+,21-,22+/m1/s1/i2D3,3D3 |
InChI Key |
OWFJMIVZYSDULZ-YSHXFQDTSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Oxytetracycline-d6 for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytetracycline-d6 is the deuterium-labeled form of Oxytetracycline, a broad-spectrum antibiotic from the tetracycline (B611298) class. In the realm of analytical chemistry and drug development, stable isotope-labeled compounds like this compound are indispensable tools. Their primary and most critical application is as an internal standard for the highly accurate and precise quantification of Oxytetracycline in various biological and environmental matrices.[1] This technical guide provides a comprehensive overview of this compound, its properties, and its application in modern analytical methodologies.
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative mass spectrometry. This is because a SIL-IS is chemically identical to the analyte of interest, meaning it co-elutes chromatographically and experiences the same effects of sample preparation (e.g., extraction efficiency, matrix effects) and instrument variability. However, due to its mass difference, it is distinguishable by the mass spectrometer, allowing for reliable normalization and highly accurate quantification.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. Key quantitative data are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₂H₁₈D₆N₂O |
| Molecular Weight | 466.5 g/mol |
| Purity | Typically >98% |
| Appearance | Yellow, crystalline powder |
| Storage | 2-8 °C, protected from light and moisture |
Note: The molecular weight of the corresponding unlabeled Oxytetracycline is approximately 460.4 g/mol .
Primary Use: Internal Standard in Quantitative Analysis
The principal application of this compound is as an internal standard in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Oxytetracycline residues.[1] This is crucial in various fields, including:
-
Pharmaceutical Analysis: For quality control of pharmaceutical formulations and in pharmacokinetic studies.
-
Food Safety: To monitor and quantify antibiotic residues in food products of animal origin, such as meat, milk, and honey, ensuring compliance with regulatory limits.
-
Environmental Monitoring: To detect and quantify the presence of Oxytetracycline in environmental samples like water and soil.
The Principle of Isotope Dilution Mass Spectrometry
The use of this compound in quantitative analysis is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of this compound is added to the sample at the beginning of the sample preparation process. The ratio of the signal from the native analyte (Oxytetracycline) to the signal from the internal standard (this compound) is then measured by the mass spectrometer. This ratio is used to calculate the concentration of the analyte in the original sample. Because the analyte and the internal standard behave almost identically during extraction, cleanup, and analysis, any loss of analyte during these steps is compensated for by a proportional loss of the internal standard, leading to a highly accurate and precise measurement.
Experimental Protocols
The following sections detail a generalized experimental protocol for the use of this compound as an internal standard in the LC-MS/MS analysis of Oxytetracycline.
Preparation of Standards and Samples
-
Stock Solutions: Prepare individual stock solutions of Oxytetracycline and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Store these solutions at -20°C or below.
-
Working Standard Solutions: Prepare a series of working standard solutions of Oxytetracycline by serial dilution of the stock solution. These will be used to create the calibration curve.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that will result in a significant and reproducible signal in the final extract.
-
Sample Preparation:
-
To a known volume or weight of the sample (e.g., 1 mL of plasma, 1 g of homogenized tissue), add a precise volume of the this compound internal standard spiking solution.
-
Perform a sample extraction procedure appropriate for the matrix. A common method is protein precipitation with an organic solvent (e.g., acetonitrile) or a strong acid (e.g., trichloroacetic acid), followed by centrifugation.
-
The supernatant can be further cleaned up using solid-phase extraction (SPE) if necessary to remove interfering matrix components.
-
Evaporate the final extract to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Parameters
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of tetracyclines.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid) is typically employed.
-
Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for tetracyclines.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both the analyte and the internal standard.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Oxytetracycline | 461.1 | 425.8 |
| This compound | 467.1 | 425.8 or 431.8 * |
The precursor ion for this compound is shifted by +6 Da due to the six deuterium (B1214612) atoms. The product ion may remain the same if the deuterium atoms are not part of the neutral loss fragment, or it may also be shifted. The specific fragmentation pattern should be confirmed by direct infusion of the this compound standard.
Visualizations
Signaling Pathway (Illustrative)
While this compound itself is not involved in biological signaling, the mechanism of action of its parent compound, Oxytetracycline, involves the inhibition of bacterial protein synthesis. The following diagram illustrates this pathway.
Experimental Workflow
The following diagram outlines the typical workflow for the quantitative analysis of Oxytetracycline using this compound as an internal standard.
References
Oxytetracycline-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to Oxytetracycline-d6. This deuterated analog of the broad-spectrum antibiotic Oxytetracycline (B609801) serves as a crucial tool in pharmacokinetic and metabolic research, primarily utilized as an internal standard in quantitative analyses.
Chemical Structure and Properties
This compound is a stable isotope-labeled version of Oxytetracycline, a member of the tetracycline (B611298) class of antibiotics. The deuterium (B1214612) atoms are located on the two methyl groups of the dimethylamino moiety at the C4 position. This specific labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of Oxytetracycline in various biological matrices.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | (4S,4aR,5S,5aR,6S,12aS)-4-(bis(methyl-d3)amino)-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide | Vendor Data |
| Molecular Formula | C₂₂H₁₈D₆N₂O₉ | [1] |
| Molecular Weight | 466.48 g/mol | [1] |
| Appearance | Yellow solid | [2] |
| pKa Values | 3.22, 7.68, 8.94 | [3] |
| Solubility | Very slightly soluble in water, soluble in acidic and alkaline solutions | [4] |
Note: Physicochemical properties such as pKa and solubility have been reported for the unlabeled Oxytetracycline and are expected to be very similar for the deuterated form.
Table 2: Spectroscopic and Chromatographic Data for this compound
| Data Type | Parameter | Value | Source |
| Mass Spectrometry | Precursor Ion (Q1) [M+H]⁺ | 467.2 m/z | Predicted |
| Product Ion (Q3) | 426.1 m/z | Predicted based on[5] | |
| ¹H NMR | Solvent | DMSO-d6 | [6] |
| Chemical Shifts (δ, ppm) | Refer to original research for detailed assignments of unlabeled compound | [6] | |
| ¹³C NMR | Solvent | DMSO-d6 | [7] |
| Chemical Shifts (δ, ppm) | Refer to original research for detailed assignments of unlabeled compound | [7] |
Mechanism of Action and Biological Significance
Oxytetracycline, and by extension its deuterated analog, functions as a protein synthesis inhibitor in bacteria.[8] It binds to the 30S ribosomal subunit, which in turn prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[1][9] This action effectively halts the elongation of peptide chains, leading to the inhibition of bacterial growth and replication.[9] The deuteration of Oxytetracycline does not alter this fundamental mechanism of action but is a critical modification for its use in quantitative bioanalysis. The increased mass allows for its differentiation from the endogenous, unlabeled drug in a sample, thereby enabling accurate quantification.
Caption: Mechanism of Oxytetracycline Action on Bacterial Ribosomes.
Experimental Protocols
This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Oxytetracycline in biological samples such as plasma, urine, and tissue.
Sample Preparation for Bioanalysis
A generic sample preparation protocol for the extraction of Oxytetracycline from a biological matrix using this compound as an internal standard is outlined below. This protocol may require optimization depending on the specific matrix and instrumentation.
-
Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound solution (e.g., 50 µL of a 100 ng/mL solution in methanol) to each sample, vortex briefly.
-
Protein Precipitation: Add 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol (B129727) containing 1% formic acid) to each tube.
-
Vortexing and Centrifugation: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 80:20 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.
References
- 1. fda.gov [fda.gov]
- 2. [Study of oxytetracycline solubility in an aqueous medium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a single liquid chromatography‐tandem mass spectrometry approach for oxytetracycline determination in bull plasma, seminal plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Application of 13C nuclear magnetic resonance spectroscopy to the analysis and structural investigation of tetracycline antibiotics and their common impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
A Technical Guide to Oxytetracycline-d6 as an Internal Standard in Quantitative Analysis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In modern analytical chemistry, particularly in quantitative mass spectrometry, the use of an internal standard is crucial for achieving accuracy and precision. A stable isotope-labeled (SIL) internal standard is considered the gold standard for correcting variations inherent in sample preparation and analysis. This guide details the analytical function—often referred to as its "mechanism of action"—of Oxytetracycline-d6 as an internal standard for the precise quantification of the antibiotic oxytetracycline (B609801). By mimicking the analyte's chemical and physical behavior while maintaining a distinct mass, this compound provides a reliable basis for correcting analytical variability, from extraction efficiency to instrument response.
The Principle of the Internal Standard
An internal standard (IS) is a compound with properties similar to the analyte of interest, which is added in a known, constant amount to every sample, calibrator, and quality control sample at the beginning of the analytical process. Its primary purpose is to correct for the variability of the analytical procedure, including sample loss during preparation, and fluctuations in instrument signal.[1]
The "mechanism of action" of an internal standard is not biological but analytical. It functions by acting as a stable reference point against which the analyte is measured. The final concentration is determined by the ratio of the analyte's response to the internal standard's response, which mitigates many common sources of error.
This compound: The Ideal Internal Standard
This compound is the deuterium-labeled analogue of oxytetracycline.[2] In this molecule, six hydrogen atoms have been replaced with their heavier stable isotope, deuterium (B1214612). This substitution makes this compound an ideal internal standard for oxytetracycline for several key reasons:
-
Near-Identical Physicochemical Properties: Because the chemical structure is virtually identical to the analyte, this compound exhibits the same behavior during sample extraction, cleanup, and chromatography. It has the same recovery rate, polarity, and retention time on a liquid chromatography (LC) column.[3]
-
Correction for Matrix Effects: In liquid chromatography-mass spectrometry (LC-MS/MS), co-eluting substances from the sample matrix (e.g., plasma, tissue, urine) can interfere with the ionization of the analyte, causing ion suppression or enhancement.[4] Since this compound co-elutes with oxytetracycline and has the same ionization efficiency, it experiences the same matrix effects. By measuring the analyte-to-IS ratio, these effects are effectively nullified.
-
Distinct Mass-to-Charge (m/z) Ratio: Despite its chemical similarity, the deuterium labels give this compound a higher mass than the native compound. This mass difference (typically +6 Da) allows the mass spectrometer to detect and distinguish it from the analyte, making simultaneous measurement possible.[3]
The Analytical Workflow: A Step-by-Step "Mechanism"
The use of this compound as an internal standard follows a precise workflow designed to ensure its corrective function is applied throughout the entire analytical process.
Experimental Protocols
A robust and validated method is essential for accurate quantification. The following tables outline typical experimental conditions for the analysis of oxytetracycline using this compound as an internal standard, based on common methodologies found in the literature.[5][6][7][8]
Sample Preparation Protocol (Example: Biological Matrix)
-
Homogenization: Weigh a precise amount of the sample matrix (e.g., 2 grams of tissue).[6]
-
Spiking: Add a small, fixed volume of a known concentration of this compound solution to the homogenized sample.
-
Extraction: Add an extraction solvent (e.g., 10 mL of 0.1 M succinic acid or an EDTA-Mcllvaine buffer) and thoroughly mix (e.g., vortex, shake).[6][7]
-
Centrifugation: Centrifuge the sample to separate the liquid extract from solid debris.
-
Clean-up (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) and water.[6]
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with a small volume of an appropriate solvent (e.g., methanol).[6]
-
-
Final Preparation: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a mobile phase-compatible solution for injection into the LC-MS/MS system.
Data Presentation: Quantitative Parameters
The performance of an analytical method is defined by its quantitative parameters. The tables below summarize typical LC and MS conditions used for oxytetracycline analysis.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Typical Value |
|---|---|
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm)[9] |
| Mobile Phase A | Water with 0.1% Formic Acid[9] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid[9] |
| Flow Rate | 0.3 - 0.8 mL/min[7] |
| Injection Volume | 2 - 10 µL |
| Column Temperature | 30 - 40 °C[9] |
| Run Time | 3.5 - 10 minutes |
Table 2: Mass Spectrometry (MS/MS) Parameters
| Parameter | Analyte: Oxytetracycline | IS: this compound |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive |
| Precursor Ion (Q1 m/z) | 461.1 | 467.1 |
| Product Ion (Q3 m/z) | 426.1 (or 444.1) | 432.1 (or 450.1) |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | MRM |
Note: Specific mass transitions may vary slightly based on instrument tuning and optimization.
Core Mechanism Visualization
The fundamental principle of using this compound is based on the constant ratio maintained between the analyte and the internal standard, irrespective of variations during sample processing.
Conclusion
This compound does not possess a biological mechanism of action in the traditional sense; its "mechanism" is its precise function as an analytical tool. By being a near-perfect chemical mimic of oxytetracycline, it navigates the entire analytical workflow—from initial extraction to final detection—in an identical manner to the analyte. This co-processing allows it to internalize and correct for procedural variability and matrix-induced signal fluctuations. The ability of the mass spectrometer to differentiate it by mass enables a highly accurate ratiometric quantification, establishing this compound as the definitive internal standard for reliable and reproducible analysis of oxytetracycline in complex matrices.
References
- 1. scispace.com [scispace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Validation of a single liquid chromatography‐tandem mass spectrometry approach for oxytetracycline determination in bull plasma, seminal plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. LC-MS/MS Method Development and Validation to Determine Three Tetracyclines and Their Epimers in Shrimp Samples – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. fda.gov [fda.gov]
Unraveling the Role of Isotope Labeling in Oxytetracycline-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of isotope labeling in Oxytetracycline-d6, a critical internal standard for the accurate quantification of the broad-spectrum antibiotic, oxytetracycline (B609801). This document provides a comprehensive overview of its structural characteristics, mechanism of action, and detailed methodologies for its application in quantitative analysis.
Introduction to Oxytetracycline and the Need for Isotopic Labeling
Oxytetracycline is a member of the tetracycline (B611298) class of antibiotics, which are effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit in bacteria, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site.[1] Given its extensive use in both human and veterinary medicine, the ability to accurately measure its concentration in various biological matrices is of paramount importance for pharmacokinetic studies, residue analysis, and drug development.
Analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for quantifying drug molecules. However, the accuracy of these methods can be affected by matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the sample matrix. To correct for these variations, a stable isotope-labeled internal standard (SIL-IS) is often employed. This compound serves as an ideal SIL-IS for oxytetracycline analysis because it is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. The use of a SIL-IS is considered the gold standard for quantitative LC-MS/MS assays.
Isotopic Labeling Pattern of this compound
The key to understanding this compound lies in its specific isotopic labeling pattern. The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen.
Based on information from chemical suppliers, the six deuterium atoms in this compound are located on the two methyl groups of the dimethylamino moiety at the carbon-4 position of the oxytetracycline core structure. The systematic IUPAC name for this compound hydrochloride is (4S,4aR,5S,5aR,6S,12aS)-4-(bis(methyl-d3)amino)-3,5,6,10,12,12a-hexahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride.[2][3]
This specific placement of the deuterium labels ensures that the labeled compound co-elutes chromatographically with the unlabeled oxytetracycline and experiences identical ionization and fragmentation behavior, while being clearly distinguishable by its mass-to-charge ratio (m/z).
Table 1: Molecular Properties of Oxytetracycline and this compound
| Property | Oxytetracycline | This compound |
| Molecular Formula | C₂₂H₂₄N₂O₉ | C₂₂H₁₈D₆N₂O₉ |
| Molecular Weight | 460.43 g/mol | 466.48 g/mol [4] |
| Labeling | Unlabeled | 6 Deuterium atoms |
Experimental Protocol: Quantitative Analysis of Oxytetracycline using this compound by LC-MS/MS
The following is a representative experimental protocol for the quantitative analysis of oxytetracycline in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol is a composite of best practices and requires optimization for specific matrices and instrumentation.
Materials and Reagents
-
Oxytetracycline analytical standard
-
This compound internal standard
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid
-
Trichloroacetic acid (TCA)
-
Biological matrix (e.g., blank plasma)
Sample Preparation: Protein Precipitation
-
Spiking: To 100 µL of the plasma sample, add a known amount of this compound working solution.
-
Precipitation: Add 300 µL of a precipitating agent (e.g., 10% w/v trichloroacetic acid in methanol).
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Dilution (if necessary): The supernatant can be diluted with the initial mobile phase if required.
-
Injection: Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow for Sample Preparation
Caption: A typical protein precipitation workflow for preparing plasma samples for oxytetracycline analysis.
LC-MS/MS Instrumentation and Conditions
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | See Table 3 |
Mass Spectrometry - Multiple Reaction Monitoring (MRM)
The core of the quantitative analysis lies in the specific detection of the precursor and product ions for both oxytetracycline and its deuterated internal standard.
Table 3: MRM Transitions for Oxytetracycline and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Oxytetracycline | 461.1 | 426.1 |
| This compound | 467.1 | 432.1 |
Note: The specific product ions should be optimized based on instrument sensitivity and selectivity.
Data Presentation and Method Validation
A robust quantitative method requires thorough validation. The following tables present typical data that should be generated during method validation.
Calibration Curve and Linearity
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
Table 4: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 10 | 15,300 | 50,200 | 0.305 |
| 50 | 75,800 | 49,900 | 1.519 |
| 100 | 152,000 | 50,300 | 3.022 |
| 500 | 761,000 | 50,000 | 15.220 |
| 1000 | 1,530,000 | 50,400 | 30.357 |
-
Linearity: The coefficient of determination (r²) should be > 0.99.
Accuracy and Precision
Accuracy (closeness to the true value) and precision (reproducibility) are assessed by analyzing quality control (QC) samples at different concentrations.
Table 5: Example Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (CV%) |
| Low | 15 | 14.8 | 98.7 | 4.2 |
| Medium | 150 | 153.2 | 102.1 | 3.5 |
| High | 750 | 742.5 | 99.0 | 2.8 |
-
Acceptance Criteria: Accuracy should be within 85-115% (or 80-120% for LLOQ), and precision (CV%) should be ≤ 15% (or ≤ 20% for LLOQ).
Recovery and Matrix Effect
Recovery assesses the efficiency of the extraction process, while the matrix effect evaluates the influence of the matrix on ionization.
Table 6: Example Recovery and Matrix Effect Data
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 15 | 92.5 | 98.1 |
| High | 750 | 94.1 | 97.5 |
-
Interpretation: Consistent and reproducible recovery and a matrix effect close to 100% indicate a reliable method. The use of this compound helps to compensate for variability in both recovery and matrix effects.
Signaling Pathways and Logical Relationships
While this compound itself is not involved in signaling pathways, its use is integral to the logical workflow of pharmacokinetic and residue analysis studies. The following diagram illustrates the logical relationship in a typical pharmacokinetic study where this compound is used.
Logical Workflow for a Pharmacokinetic Study
Caption: The logical progression of a pharmacokinetic study utilizing this compound for accurate quantification.
Conclusion
The use of this compound, with its strategically placed deuterium labels, is indispensable for the development of robust and reliable quantitative LC-MS/MS methods for the analysis of oxytetracycline. This technical guide has provided a detailed overview of the isotopic labeling, a comprehensive experimental protocol, and a framework for data presentation and method validation. By employing the methodologies outlined herein, researchers, scientists, and drug development professionals can achieve highly accurate and precise quantification of oxytetracycline, leading to a better understanding of its pharmacokinetic properties and ensuring the safety of food products.
References
- 1. Validation of a single liquid chromatography‐tandem mass spectrometry approach for oxytetracycline determination in bull plasma, seminal plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Quantitative analysis of oxytetracycline and its impurities by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Commercial Sourcing and Application of Oxytetracycline-d6 for Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available Oxytetracycline-d6, a deuterated internal standard crucial for accurate quantification in research and drug development. This document details available suppliers, product specifications, and standardized experimental protocols for its use in liquid chromatography-mass spectrometry (LC-MS) applications.
Commercial Suppliers and Product Specifications
This compound is available from a range of specialized chemical suppliers. While catalog numbers and specific formulations may vary, the fundamental product specifications remain comparable. The following tables summarize the quantitative data for this compound and its commonly available hydrochloride salt form.
Table 1: Commercial Suppliers of this compound
| Supplier | Product Name | Catalog Number | Purity | Available Formats (Unit Size) |
| MedChemExpress | This compound | HY-B0275S | >98% | 50 mg, 100 mg, 250 mg |
| Axios Research | This compound | AR-O01722 | Not specified | Inquire for details |
| TLC Pharmaceutical Standards | This compound | O-1616 | Not specified | Inquire for details |
| BOC Sciences | Oxytetracycline-[d6] | Not specified | >98% | Inquire for details |
Table 2: Commercial Suppliers of this compound Hydrochloride
| Supplier | Product Name | Catalog Number | Purity | Available Formats (Unit Size) |
| Aquigen Bio Sciences | Oxytetracycline (B609801) D6 HCl | AQ-O006721 | Not specified | Custom Synthesis (mg, gm, kg) |
| Alentris Research Pvt. Ltd. | Oxytetracycline D6 HCl | ALN-O012D02 | Not specified | Inquire for details |
| BOC Sciences | Oxytetracycline-[d6] Hydrochloride | Not specified | >98% | Inquire for details |
Experimental Protocol: Quantification of Oxytetracycline in Biological Matrices using this compound as an Internal Standard by LC-MS/MS
This protocol provides a generalized methodology for the quantification of oxytetracycline in biological samples (e.g., plasma, urine, tissue homogenate) using this compound as an internal standard. This method is based on common practices in bioanalytical chemistry.[1][2]
2.1. Materials and Reagents
-
Oxytetracycline analytical standard
-
This compound (internal standard)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Biological matrix (e.g., plasma) from a control source for calibration standards and quality controls (QCs)
2.2. Preparation of Stock and Working Solutions
-
Oxytetracycline Stock Solution (1 mg/mL): Accurately weigh and dissolve Oxytetracycline in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Oxytetracycline Working Solutions: Prepare serial dilutions of the Oxytetracycline stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards and QC samples at desired concentrations.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of, for example, 100 ng/mL. The optimal concentration should be determined during method development to ensure a stable and appropriate signal intensity.[1]
2.3. Sample Preparation (Protein Precipitation)
Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices.[2]
-
Label microcentrifuge tubes for blank, calibration standards, QCs, and unknown samples.
-
To each tube (except the blank), add a small volume (e.g., 10 µL) of the IS working solution.
-
Add 50 µL of the appropriate matrix (control, spiked standard/QC, or unknown sample) to the corresponding tubes.
-
Vortex briefly to mix.
-
Add three to four volumes of cold acetonitrile (e.g., 150-200 µL) to each tube to precipitate proteins.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
2.4. LC-MS/MS Analysis
The following are typical starting conditions. The method must be optimized for the specific instrument and application.
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation of oxytetracycline from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Oxytetracycline: e.g., m/z 461.1 → 425.8
-
This compound: e.g., m/z 467.1 → 431.8 (Note: The exact m/z will depend on the specific deuteration pattern)
-
2.5. Data Analysis
-
Integrate the peak areas for both oxytetracycline and this compound for all injections.
-
Calculate the peak area ratio (Oxytetracycline peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards. A weighted linear regression (e.g., 1/x²) is commonly used.[1]
-
Determine the concentration of oxytetracycline in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Visualized Workflows and Pathways
Experimental Workflow for Sample Analysis
A typical workflow for the quantification of an analyte using a deuterated internal standard.
Logical Relationship of Internal Standard Correction
How a deuterated internal standard corrects for analytical variability.
References
Stability and Storage of Oxytetracycline-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Oxytetracycline-d6. Due to the limited availability of specific stability data for the deuterated form, this document primarily relies on information for the parent compound, Oxytetracycline. This information should be considered a strong proxy, but it is recommended to consult the Certificate of Analysis (CoA) provided by the supplier for lot-specific details. Deuterium labeling is not expected to significantly alter the chemical stability of the molecule under standard storage conditions.
Recommended Storage and Handling
Proper storage and handling are crucial for maintaining the integrity and purity of this compound. The following conditions are based on information for Oxytetracycline and are recommended for its deuterated analog.
Key Storage Recommendations:
-
Temperature: Long-term storage at -20°C is recommended to ensure maximum stability.[1][2] For shorter periods, storage at 2-8°C may be acceptable.
-
Light: Protect from light.[3] Oxytetracycline is known to be light-sensitive, and exposure can lead to degradation.
-
Moisture: Store in a dry environment. The hydrochloride salt of Oxytetracycline is noted to be hygroscopic.[3]
-
Atmosphere: For optimal stability, especially for long-term storage, consider storing under an inert atmosphere.
-
Container: Keep the container tightly sealed to prevent exposure to moisture and air.
Stability Profile
The chemical stability of Oxytetracycline, and by extension this compound, is influenced by several factors including pH, temperature, light, and the presence of oxidizing agents.
Solution Stability:
Aqueous solutions of Oxytetracycline are generally not stable for extended periods. It is recommended to prepare solutions fresh for immediate use. If storage of a solution is necessary, it should be for the shortest possible duration at 2-8°C and protected from light. One supplier advises against storing aqueous solutions for more than one day.[1]
Solid-State Stability:
In its solid form, when stored under the recommended conditions (frozen, dry, and dark), Oxytetracycline is stable for years.
Quantitative Stability Data
The following table summarizes the available quantitative data on the stability of Oxytetracycline.
| Parameter | Condition | Result | Reference |
| Solid State Stability | -20°C | ≥ 4 years | |
| Solution Stability | Aqueous solution | Not recommended for more than one day | |
| pH Stability | Acidic conditions | More stable | |
| Temperature | 2-8°C (short term) | Acceptable for short-term storage | |
| -20°C (long term) | Recommended for long-term storage |
Degradation Pathways
Oxytetracycline can degrade through several pathways, primarily hydrolysis, epimerization, and oxidation. Understanding these pathways is crucial for developing stability-indicating analytical methods and for interpreting stability data.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on tetracycline (B611298) antibiotics, which can be adapted for this compound. The primary analytical technique for assessing stability is High-Performance Liquid Chromatography (HPLC).
Forced Degradation (Stress Testing) Protocol
Objective: To generate potential degradation products and assess the intrinsic stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.
-
At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for a defined period.
-
At each time point, withdraw a sample and dilute for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven (e.g., 105°C or at a temperature below its melting point).
-
After a defined period, remove the sample, allow it to cool, and prepare a solution of known concentration for HPLC analysis.
-
-
Photostability:
-
Expose a solution of this compound and a sample of the solid compound to a calibrated light source (e.g., a photostability chamber with a combination of UV and visible light).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After a defined period of exposure, analyze both the exposed and control samples by HPLC.
-
3. HPLC Analysis:
-
A stability-indicating HPLC method capable of separating the intact drug from its degradation products is required. A typical method would involve a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Detection is typically performed using a UV detector at a wavelength where Oxytetracycline and its expected degradation products have significant absorbance (e.g., 254 nm or 354 nm).
Workflow for Stability Testing
Conclusion
References
Methodological & Application
Application Note: High-Throughput Analysis of Oxytetracycline in Food Matrices using LC-MS/MS with Oxytetracycline-d6 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of oxytetracycline (B609801) in various food matrices. The use of a stable isotope-labeled internal standard, Oxytetracycline-d6, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The described protocol, involving a straightforward extraction and cleanup procedure, is suitable for high-throughput screening and quantitative confirmation of oxytetracycline residues in compliance with regulatory standards.
Introduction
Oxytetracycline is a broad-spectrum antibiotic belonging to the tetracycline (B611298) class, widely used in veterinary medicine to treat and prevent bacterial infections in food-producing animals.[1] The potential for residual oxytetracycline to persist in food products such as meat, milk, and honey is a significant public health concern, as it can contribute to the development of antibiotic-resistant bacteria and cause allergic reactions in sensitive individuals.[1] Consequently, regulatory bodies worldwide have established maximum residue limits (MRLs) for oxytetracycline in various food commodities.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the determination of veterinary drug residues due to its high selectivity, sensitivity, and specificity.[2] The incorporation of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification. This internal standard closely mimics the chemical and physical properties of the analyte, co-eluting chromatographically and exhibiting similar ionization behavior, thereby correcting for variations that may occur during the analytical process.
This application note provides a comprehensive protocol for the extraction, cleanup, and LC-MS/MS analysis of oxytetracycline in various food matrices using this compound as an internal standard.
Experimental Protocols
Sample Preparation
A generic and efficient sample preparation protocol applicable to various food matrices with minor modifications is outlined below.
Materials:
-
Homogenized sample (e.g., meat, shrimp, milk, honey)
-
This compound internal standard solution
-
McIlvaine buffer (pH 4.0) containing 0.1 M EDTA[1]
-
Acetonitrile (ACN)
-
Methanol (B129727) (MeOH)
-
Formic acid (FA)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)[1]
-
50 mL polypropylene (B1209903) centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Extraction:
-
Weigh 5 g of a homogenized solid sample (e.g., meat, shrimp) or pipette 5 mL of a liquid sample (e.g., milk) into a 50 mL polypropylene centrifuge tube.
-
Spike the sample with an appropriate amount of this compound internal standard solution.
-
For solid samples, add 20 mL of McIlvaine buffer (pH 4.0) with 0.1 M EDTA. For milk samples, add 10 mL of the same buffer.
-
Vortex vigorously for 10 minutes to ensure thorough mixing and extraction of the analytes.
-
Centrifuge the sample at 4500 rpm for 15 minutes at 4°C.
-
Collect the supernatant for the cleanup step.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an Oasis HLB SPE cartridge (60 mg, 3 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the supernatant from the extraction step onto the SPE cartridge at a flow rate of approximately 2-3 mL/min.
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.
-
Dry the cartridge under a vacuum for 5 minutes.
-
Elute the analytes with 6 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase (e.g., 1 mL of 0.1% formic acid in water/methanol) and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Methanol
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The specific precursor-to-product ion transitions for oxytetracycline and this compound should be optimized. A common transition for oxytetracycline is m/z 461.1 → 425.8. The transition for this compound will be shifted by 6 Da.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Data Presentation
The use of this compound as an internal standard allows for the generation of accurate and precise quantitative data. The following tables summarize typical performance characteristics of the method.
Table 1: LC-MS/MS Method Performance
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/kg |
| Accuracy (Recovery %) | 85 - 115% |
| Precision (RSD %) | < 15% |
Table 2: MRM Transitions for Oxytetracycline and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Oxytetracycline | 461.1 | 425.8 | 20 |
| This compound | 467.1 | 431.8 | 20 |
Note: Collision energy should be optimized for the specific instrument used.
Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard for accurate quantification.
Caption: Workflow for Oxytetracycline Analysis.
Caption: Logic of Internal Standard Correction.
Conclusion
The LC-MS/MS method described in this application note, utilizing this compound as an internal standard, provides a reliable and robust workflow for the quantitative analysis of oxytetracycline residues in diverse food matrices. The protocol is characterized by its high sensitivity, accuracy, and precision, making it an invaluable tool for routine monitoring, regulatory compliance, and research applications in food safety and drug development. The use of a stable isotope-labeled internal standard is essential for mitigating matrix effects and ensuring the quality of analytical results.
References
Application Note: Quantification of Oxytetracycline in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of oxytetracycline (B609801) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a simple and rapid protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard, Oxytetracycline-d6, to ensure high accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable determination of oxytetracycline concentrations in plasma.
Introduction
Oxytetracycline is a broad-spectrum antibiotic belonging to the tetracycline (B611298) class, widely used in veterinary and human medicine to treat various bacterial infections.[1][2] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, which inform dosing regimens and ensure therapeutic efficacy.[1] LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS assays.[3] It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly reliable data.[3] This application note provides a detailed protocol for the extraction and analysis of oxytetracycline from human plasma, along with performance data from a method validation.
Experimental
Materials and Reagents
-
Oxytetracycline hydrochloride (Sigma-Aldrich)
-
This compound (MedchemExpress)
-
Trichloroacetic acid (TCA), LC-MS grade (Sigma-Aldrich)
-
Acetonitrile, LC-MS grade (Fisher Scientific)
-
Methanol (B129727), LC-MS grade (Fisher Scientific)
-
Formic acid, LC-MS grade (Fisher Scientific)
-
Ultrapure water (Milli-Q® system or equivalent)
-
Drug-free human plasma (sourced from an accredited biobank)
Stock and Working Solutions
-
Oxytetracycline Stock Solution (1 mg/mL): Accurately weigh and dissolve oxytetracycline hydrochloride in methanol to prepare a 1 mg/mL stock solution.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.
-
Working Standards: Prepare a series of working standard solutions by serial dilution of the oxytetracycline stock solution with a 50:50 (v/v) mixture of methanol and water. These will be used to spike into plasma to create calibration standards and quality control (QC) samples.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
For calibration standards and QCs, add the corresponding oxytetracycline working standard solution. For blank samples, add an equivalent volume of the methanol:water diluent.
-
Add 200 µL of the internal standard spiking solution (100 ng/mL this compound in methanol) to all tubes except the blank matrix samples (to which 200 µL of methanol is added).
-
Vortex mix all tubes for 30 seconds.
-
Add 100 µL of 20% (w/v) trichloroacetic acid to each tube to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of labeled tubes or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1.5 min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Autosampler Temp. | 10°C |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Oxytetracycline | 461.1 | 425.8 | 150 |
| This compound | 467.1 | 431.8 | 150 |
Results and Discussion
The developed method was validated for linearity, sensitivity, accuracy, and precision according to standard bioanalytical method validation guidelines.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 10 to 5000 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.995. The lower limit of quantification (LLOQ) was established at 10 ng/mL with acceptable accuracy and precision.
Table 1: Calibration Curve for Oxytetracycline in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) |
| 10 | 0.022 | 105.3 |
| 25 | 0.054 | 102.1 |
| 50 | 0.109 | 98.7 |
| 100 | 0.215 | 99.4 |
| 250 | 0.548 | 101.5 |
| 500 | 1.102 | 99.8 |
| 1000 | 2.215 | 98.2 |
| 2500 | 5.541 | 100.9 |
| 5000 | 11.085 | 99.1 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low, medium, and high. The results are summarized in Table 2. All values were within the acceptable limits of ±15% for accuracy and ≤15% for precision (±20% and ≤20% at the LLOQ).
Table 2: Intra- and Inter-day Accuracy and Precision of Oxytetracycline in Human Plasma
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (%CV) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (%CV) (n=18) |
| LLOQ | 10 | 108.2 | 8.7 | 106.5 | 9.8 |
| Low | 30 | 95.7 | 6.2 | 97.3 | 7.5 |
| Medium | 300 | 102.1 | 4.5 | 101.4 | 5.9 |
| High | 4000 | 98.9 | 3.1 | 99.6 | 4.2 |
Experimental Workflow Diagram
Caption: Workflow for the quantification of oxytetracycline in plasma.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and efficient means for the quantification of oxytetracycline in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method well-suited for high-throughput analysis in a research setting. The validation data demonstrates that the method meets the stringent requirements for accuracy and precision in bioanalytical testing.
References
Application Note: Quantitative Analysis of Oxytetracycline Residues in Food Samples using Oxytetracycline-d6 as an Internal Standard by LC-MS/MS
Abstract
This application note provides a detailed protocol for the quantitative analysis of oxytetracycline (B609801) residues in various food matrices, including meat, milk, and seafood. The method utilizes High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) and incorporates Oxytetracycline-d6 as a stable isotope-labeled internal standard to ensure accuracy and precision. The described sample preparation involves a straightforward extraction and solid-phase extraction (SPE) cleanup, making it suitable for high-throughput laboratories. This method is intended for researchers, scientists, and quality control professionals in the field of food safety and drug residue analysis.
Introduction
Oxytetracycline is a broad-spectrum antibiotic widely used in veterinary medicine to treat and prevent bacterial infections in food-producing animals.[1] The potential for residual amounts of oxytetracycline to persist in food products is a significant public health concern, as it can contribute to the development of antibiotic-resistant bacteria and cause allergic reactions in sensitive individuals.[2] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for oxytetracycline in various food commodities to mitigate these risks.
Accurate and reliable quantification of oxytetracycline residues is crucial for regulatory compliance and consumer safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by LC-MS/MS.[3] this compound is chemically identical to oxytetracycline, differing only in the substitution of six hydrogen atoms with deuterium.[4] This near-identical chemical behavior allows it to co-elute and co-ionize with the analyte of interest, effectively compensating for variations in sample preparation, matrix effects, and instrument response. This leads to significantly improved accuracy and precision in the final quantitative results.
This application note details a validated method for the determination of oxytetracycline in meat, milk, and seafood, employing this compound as an internal standard for robust and reliable quantification.
Experimental Protocols
Reagents and Materials
-
Standards: Oxytetracycline hydrochloride (≥95% purity), this compound (isotopic purity ≥98%)
-
Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade)
-
Acids: Formic acid (LC-MS grade), Succinic acid, Oxalic acid
-
Salts: Sodium chloride (NaCl), EDTA (Ethylenediaminetetraacetic acid)
-
SPE Cartridges: Oasis HLB (60 mg, 3 mL) or equivalent polymeric reversed-phase SPE cartridges.
-
Filters: 0.22 µm syringe filters (PTFE or Nylon)
Standard Solution Preparation
-
Oxytetracycline Stock Solution (100 µg/mL): Accurately weigh 10 mg of oxytetracycline hydrochloride and dissolve it in 100 mL of methanol. Store at -20°C. This solution is stable for up to six months.[1]
-
This compound Stock Solution (100 µg/mL): Prepare in the same manner as the oxytetracycline stock solution.
-
Intermediate Standard Solutions (1 µg/mL): Dilute the stock solutions with a 50:50 mixture of methanol and water to obtain intermediate standard solutions.
-
Working Standard Solutions and Internal Standard Spiking Solution: Prepare a series of working standard solutions by diluting the intermediate solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL). Prepare the internal standard spiking solution at a concentration of 50 ng/mL by diluting the this compound intermediate solution.
Sample Preparation
The following protocols are generalized for different matrices.
-
Homogenization: Homogenize a representative portion of the tissue sample until a uniform consistency is achieved. For seafood with shells or skin, remove these prior to homogenization.[1]
-
Extraction:
-
Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of the this compound internal standard spiking solution.
-
Add 10 mL of 0.1 M succinic acid solution.[1]
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an Oasis HLB SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water to remove interfering substances.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 4 mL of methanol into a clean collection tube.[1]
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
-
Extraction:
-
Pipette 5.0 mL of the milk sample into a 50 mL centrifuge tube.
-
Add a known amount of the this compound internal standard spiking solution.
-
Add 10 mL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
SPE Cleanup: Follow the same SPE cleanup protocol as described for meat and seafood (Section 3.1, step 3).
-
Final Preparation: Follow the same final preparation steps as described for meat and seafood (Section 3.1, step 4).
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
The following tables summarize the key parameters for the LC-MS/MS analysis and the expected performance characteristics of the method.
Table 1: MRM Transitions and MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Oxytetracycline | 461.2 | 426.0 | 444.2 | 20 |
| This compound | 467.2 | 432.0 | 450.2 | 20 |
Note: Collision energies should be optimized for the specific instrument being used.
Table 2: Method Validation Data (Typical Performance)
| Parameter | Meat | Milk | Seafood |
| Linearity (r²) | >0.995 | >0.995 | >0.995 |
| Limit of Detection (LOD) | 1-5 ng/g | 1-5 ng/mL | 1-5 ng/g |
| Limit of Quantitation (LOQ) | 5-15 ng/g | 5-15 ng/mL | 5-15 ng/g |
| Recovery (%) | 85-110% | 80-115% | 80-110% |
| Precision (RSD%) | <15% | <15% | <15% |
Data is compiled from typical performance characteristics found in the literature for similar methods.[1][5]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Oxytetracycline Residue Analysis.
Principle of Isotope Dilution
Caption: Principle of Isotope Dilution using a Deuterated Standard.
Conclusion
The method described in this application note provides a robust and reliable approach for the quantification of oxytetracycline residues in a variety of food matrices. The use of this compound as an internal standard ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation. This LC-MS/MS method is sensitive and specific, making it well-suited for routine monitoring and regulatory compliance testing to ensure the safety of the food supply.
References
- 1. Validation of a single liquid chromatography‐tandem mass spectrometry approach for oxytetracycline determination in bull plasma, seminal plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Application Note and Protocol: Preparation of Standard Solutions of Oxytetracycline-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytetracycline-d6 is a deuterated analog of Oxytetracycline, a broad-spectrum antibiotic from the tetracycline (B611298) class.[1] It serves as an internal standard for the quantitative analysis of Oxytetracycline in various matrices using techniques such as liquid chromatography-mass spectrometry (LC-MS).[1] Accurate preparation of standard solutions is critical for achieving reliable and reproducible analytical results in method development, validation, and quality control applications.[2][3] This document provides a detailed protocol for the preparation of stock and working standard solutions of this compound.
Physicochemical Properties
A summary of the relevant physicochemical properties of Oxytetracycline and its deuterated form is presented below. This information is crucial for proper handling and storage of the standard solutions.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₈D₆N₂O₉ | [2] |
| Molecular Weight | 466.48 g/mol | |
| Appearance | Yellow to Pale Beige Solid | |
| Storage Temperature | -20°C |
Solubility Data
The solubility of Oxytetracycline is highly dependent on the solvent and pH. While specific data for this compound is limited, the solubility of Oxytetracycline provides a strong guideline.
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Soluble | |
| Methanol (B129727) | Soluble | |
| Water | Very slightly soluble (0.313 mg/L) | |
| Acidic or Alkaline Solutions | Soluble | |
| Ethanol | Sparingly soluble |
Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer.
Stability Information
The stability of Oxytetracycline solutions is influenced by several factors. These should be carefully considered to ensure the integrity of the standard solutions.
| Condition | Stability | Reference |
| pH | Aqueous solutions at pH 1.0-2.5 are stable for at least 30 days at 25°C. Solutions at pH 3.0-9.0 show no detectable loss for 30 days at 5°C. Hydrolysis is faster in neutral solutions compared to acidic or alkaline solutions. | |
| Temperature | Stock solutions in methanol are stable for 1 year at -20°C. Aqueous solutions are more stable at lower temperatures (e.g., 5°C). | |
| Light | Exposure to sunlight can cause degradation. Solutions should be protected from light. | |
| Aqueous Solution Storage | It is not recommended to store aqueous solutions for more than one day. |
Experimental Workflow
The following diagram outlines the general workflow for the preparation of this compound standard solutions.
Caption: Workflow for preparing this compound standard solutions.
Experimental Protocols
Materials and Equipment
-
This compound analytical standard
-
High-purity solvents (e.g., Methanol, DMSO, HPLC-grade water)
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
Vortex mixer
-
Amber vials for storage
Preparation of Stock Solution (e.g., 100 µg/mL)
-
Weighing: Accurately weigh a suitable amount (e.g., 10 mg) of the this compound standard using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the weighed standard to a 100 mL Class A volumetric flask. Add a small amount of a suitable solvent, such as methanol, to dissolve the standard completely. Use a vortex mixer if necessary to ensure complete dissolution.
-
Dilution: Once dissolved, bring the solution to the final volume with the same solvent.
-
Storage: Transfer the stock solution to an amber vial, label it clearly with the compound name, concentration, preparation date, and solvent, and store it at -20°C. This stock solution is generally stable for up to one year under these conditions.
Preparation of Working Solutions (e.g., 1 µg/mL)
-
Equilibration: Before use, allow the stock solution to equilibrate to room temperature.
-
Dilution: Prepare intermediate and working standard solutions by performing serial dilutions of the stock solution with the appropriate solvent (e.g., 0.1% formic acid in water, or the initial mobile phase of the LC method). For example, to prepare a 1 µg/mL working solution from a 100 µg/mL stock solution, you can dilute 100 µL of the stock solution to a final volume of 10 mL.
-
Frequency: It is recommended to prepare fresh working solutions daily to ensure accuracy.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the chemical.
-
Handle this compound in a well-ventilated area or a fume hood.
-
Refer to the Safety Data Sheet (SDS) for detailed safety information.
This application note provides a comprehensive guide for the preparation of this compound standard solutions. Adherence to these protocols will help ensure the accuracy and reliability of analytical data.
References
Application Note: Quantitative Analysis of Oxytetracycline Residues in Bovine Milk using Oxytetracycline-d6 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytetracycline (B609801) is a broad-spectrum antibiotic belonging to the tetracycline (B611298) class, widely used in veterinary medicine to treat and prevent bacterial infections in livestock.[1] The use of this antibiotic can lead to the presence of drug residues in animal-derived food products, such as milk. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for oxytetracycline in food products to ensure consumer safety. Accurate and reliable analytical methods are crucial for monitoring these residues. The stable isotope-labeled internal standard, Oxytetracycline-d6, is utilized in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to achieve high accuracy and precision in quantifying oxytetracycline residues.[2] This internal standard closely mimics the chemical and physical properties of the analyte, compensating for variations during sample preparation and analysis. This application note provides a detailed protocol for the determination of oxytetracycline in bovine milk using this compound as an internal standard, based on established methodologies.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a highly accurate method for quantitative analysis. It involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. The labeled compound, or internal standard, has a different mass from the native analyte but exhibits nearly identical chemical and physical behavior during extraction, cleanup, and ionization. By measuring the ratio of the signal from the native analyte to that of the internal standard, accurate quantification can be achieved, as this ratio is unaffected by sample losses during preparation or fluctuations in instrument response.
Principle of Isotope Dilution Analysis.
Experimental Protocol
This protocol describes the analysis of oxytetracycline in bovine milk using this compound as an internal standard, followed by LC-MS/MS detection.
Materials and Reagents
-
Oxytetracycline hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Trichloroacetic acid (TCA)
-
EDTA-McIlvaine buffer (pH 4.0)
-
Oasis HLB SPE cartridges
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve oxytetracycline and this compound in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a suitable solvent mixture (e.g., water:methanol, 50:50, v/v).
-
Internal Standard Spiking Solution: Dilute the this compound stock solution to a final concentration of 1 µg/mL in water.
Sample Preparation
-
Homogenization: Allow milk samples to reach room temperature and homogenize by gentle inversion.
-
Spiking: To a 5 mL aliquot of milk in a centrifuge tube, add a known amount of the this compound internal standard spiking solution.
-
Protein Precipitation and Extraction:
-
Add 10 mL of EDTA-McIlvaine buffer (pH 4.0) to the milk sample.
-
Vortex for 1 minute.
-
Add 2 mL of 20% trichloroacetic acid, vortex for 1 minute, and let stand for 10 minutes.
-
Centrifuge at 4000 rpm for 15 minutes.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 5 mL of methanol.
-
-
Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Experimental Workflow for Sample Preparation.
LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity LC system or equivalent.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: Agilent 6490 Triple Quadrupole LC/MS system or equivalent with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Oxytetracycline: 461.2 -> 444.2 (Quantifier), 461.2 -> 426.2 (Qualifier)
-
This compound: 467.2 -> 450.2 (Quantifier)
-
Quantitative Data Summary
The following table summarizes typical method performance parameters for the analysis of oxytetracycline in various matrices using an internal standard.
| Matrix | Internal Standard | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | Reference |
| Pork | Not specified | 0.36 | 1.19 | 88.7 | |
| Milk | Demeclocycline | - | - | 82-94 | [1] |
| Milk | Not specified | 5-20 µg/L | - | 90.4-101.2 | [3][4][5] |
| Chicken Muscle | Not specified | - | - | 90.6-94.8 | [6] |
| Cattle Tissue | Not specified | 1.936 mg/kg | 6.7 mg/kg | 79-83 | [7] |
Note: Data presented is a compilation from various studies and may not have been generated using the exact protocol described above. The use of this compound is expected to provide comparable or improved performance.
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the quantification of oxytetracycline residues in veterinary drug residue analysis. The detailed protocol and workflow presented in this application note offer a comprehensive guide for researchers and scientists in the field. This methodology ensures high accuracy and precision, enabling effective monitoring of oxytetracycline levels in food products to safeguard public health.
References
- 1. Validation of a single liquid chromatography‐tandem mass spectrometry approach for oxytetracycline determination in bull plasma, seminal plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Tetracyclines and Their 4-Epimers in Milk by Solid-Phase Extraction (SPE) and Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. Determination of tetracycline antibiotics in cow's milk by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pureportal.ilvo.be [pureportal.ilvo.be]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of oxytetracycline residues in cattle meat marketed in the Kilosa district, Tanzania - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Oxytetracycline in Honey
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxytetracycline (B609801) is a broad-spectrum antibiotic belonging to the tetracycline (B611298) group. It is sometimes used in apiculture to treat bacterial infections in honeybee colonies, such as American and European foulbrood.[1] The use of oxytetracycline can lead to its accumulation in honey, posing potential health risks to consumers, including allergic reactions and the development of antibiotic-resistant bacteria.[1] To ensure food safety and comply with regulatory standards, sensitive and reliable analytical methods for the detection and quantification of oxytetracycline residues in honey are essential.
This document provides detailed application notes and protocols for three common analytical methods for detecting oxytetracycline in honey: High-Performance Liquid Chromatography (HPLC), Enzyme-Linked Immunosorbent Assay (ELISA), and emerging Biosensor technologies.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is a widely used confirmatory method for the analysis of antibiotic residues in food products due to its high sensitivity and specificity.
Experimental Protocol: HPLC-UV/Fluorescence Detection
This protocol describes the determination of oxytetracycline in honey using HPLC with UV or fluorescence detection.
1.1.1. Reagents and Materials
-
Oxytetracycline analytical standard
-
McIlvaine buffer (pH 4.0) with 0.1 M EDTA
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Oxalic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Syringe filters (0.45 µm)
1.1.2. Sample Preparation and Extraction
A critical step in the analysis of oxytetracycline in honey is the sample preparation, which aims to extract the analyte from the complex honey matrix and remove interfering substances.
-
Weigh 5 g of a honey sample into a 50 mL centrifuge tube.
-
Vortex the mixture for 5 minutes to ensure the honey is completely dissolved.
-
Centrifuge the solution at 4000 rpm for 10 minutes.
-
Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove sugars and other polar interferences.
-
Elute the oxytetracycline from the cartridge with 10 mL of methanol or ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase and filter through a 0.45 µm syringe filter before HPLC analysis.
1.1.3. HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous solution (e.g., 0.01 M oxalic acid or water). A typical mobile phase composition is a mixture of acetonitrile and water (85:15 v/v).
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Injection Volume: 20 µL.
-
Detection:
-
UV Detector: 355-360 nm.
-
Fluorescence Detector: Excitation at 390 nm and Emission at 512 nm (requires post-column derivatization).
-
-
Column Temperature: 25-30°C.
Data Presentation: HPLC Method Performance
The performance of HPLC methods for oxytetracycline detection in honey is summarized in the table below.
| Parameter | HPLC-UV | HPLC-Fluorescence | Reference |
| Limit of Detection (LOD) | 0.05 µg/mL | 20 µg/kg | |
| Limit of Quantification (LOQ) | 0.10 µg/mL | 49 µg/kg | |
| Recovery | 99.00 - 99.80% | >87% | |
| Linearity (r²) | >0.999 | >0.999 |
Workflow Diagram: HPLC Analysis
Caption: Workflow for HPLC analysis of oxytetracycline in honey.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid and high-throughput screening method based on the specific binding of antibodies to antigens. Commercial ELISA kits are widely available for the detection of oxytetracycline in honey.
Experimental Protocol: Competitive ELISA
This protocol outlines the general steps for a competitive ELISA for oxytetracycline detection.
2.1.1. Reagents and Materials
-
Commercial Oxytetracycline ELISA kit (containing microtiter plate pre-coated with oxytetracycline, oxytetracycline standards, antibody solution, enzyme conjugate, substrate, and stop solution).
-
Sample diluent (provided in the kit or prepared as instructed).
-
Deionized water.
-
Microplate reader.
2.1.2. Sample Preparation
-
Weigh 1 g of the honey sample into a clean tube.
-
Add 19 mL of the provided sample diluent.
-
Vortex until the honey is completely dissolved.
-
The diluted sample is now ready for analysis.
2.1.3. ELISA Procedure
-
Add 50 µL of the standards and the prepared honey samples into the wells of the microtiter plate.
-
Add 50 µL of the enzyme conjugate to each well.
-
Add 50 µL of the antibody solution to each well.
-
Gently mix and incubate the plate at room temperature for 30-60 minutes.
-
Wash the plate 3-5 times with the provided washing buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Add 100 µL of the stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader within 15 minutes.
Data Presentation: ELISA Method Performance
The performance of a typical commercial ELISA kit for oxytetracycline detection is summarized below.
| Parameter | ELISA | Reference |
| Limit of Detection (LOD) | 0.02 ng/g | |
| Limit of Quantification (LOQ) | 0.05 ng/g | |
| Recovery | >80% | |
| Cross-Reactivity (Oxytetracycline) | 100% |
Workflow Diagram: ELISA
Caption: Workflow for ELISA of oxytetracycline in honey.
Biosensors
Biosensors are analytical devices that combine a biological component with a physicochemical detector. They offer the potential for rapid, sensitive, and portable detection of antibiotic residues. Various types of biosensors, including electrochemical and optical biosensors, are being developed for the detection of oxytetracycline.
Emerging Biosensor Technologies
-
Electrochemical Aptasensors: These sensors utilize aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity. The binding of oxytetracycline to the aptamer immobilized on an electrode surface causes a change in the electrochemical signal, allowing for its detection.
-
Surface Plasmon Resonance (SPR) Biosensors: SPR biosensors measure changes in the refractive index on a sensor surface. When oxytetracycline in a sample binds to a specific recognition element (like an antibody or aptamer) immobilized on the sensor chip, it causes a detectable change in the SPR signal.
-
Fluorescent Biosensors: These sensors rely on changes in fluorescence intensity upon the binding of oxytetracycline to a fluorescently labeled recognition element.
Data Presentation: Biosensor Performance
The performance of emerging biosensor technologies is promising, with some studies reporting high sensitivity.
| Parameter | Electrochemical Aptasensor | Fluorescent Biosensor | Reference |
| Limit of Detection (LOD) | 30.0 pM | 0.01 µM | |
| Linear Range | 1.00–540 nM | 0.01–0.2 µM | |
| Recovery (in spiked samples) | 93.5% to 98.76% | Not specified |
Logical Relationship Diagram: Biosensor
Caption: Logical relationship in a biosensor for oxytetracycline.
Conclusion
The choice of analytical method for detecting oxytetracycline in honey depends on the specific requirements of the analysis. HPLC offers high accuracy and is suitable for confirmatory analysis, while ELISA is a rapid and cost-effective method for screening a large number of samples. Biosensors are a promising emerging technology that may offer rapid, on-site testing capabilities in the future. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals working on the analysis of oxytetracycline residues in honey.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Peak Shape of Oxytetracycline-d6 in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Oxytetracycline-d6. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common issues related to poor peak shape, ensuring accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems observed for this compound in HPLC?
The most frequently encountered peak shape issues for this compound and other tetracyclines include:
-
Peak Tailing: The peak has an asymmetry factor greater than 1, with the latter half of the peak being broader than the front. This is the most common issue.[1][2][3]
-
Peak Fronting: The opposite of tailing, where the front of the peak is broader than the tail.[2]
-
Peak Splitting: A single peak appears as two or more unresolved or partially resolved peaks.[4][5][6]
-
Broad Peaks: The peak is wider than expected, leading to decreased sensitivity and poor resolution.[2][7]
Q2: Why is my this compound peak tailing?
Peak tailing for tetracyclines is often attributed to several factors:
-
Secondary Silanol (B1196071) Interactions: The basic amine groups on the oxytetracycline (B609801) molecule can interact with acidic residual silanol groups on the silica-based column packing material.[1][3][8] This secondary interaction causes a portion of the analyte to be retained longer, resulting in a tailing peak.
-
Metal Chelation: Tetracyclines are potent metal chelators.[1][9][10] They can interact with metal ions (e.g., iron, titanium) that may have leached from stainless steel components of the HPLC system, such as frits, tubing, or the column itself.[1][11] This chelation can lead to peak tailing and broadening.[1]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to interactions between the analyte and the stationary phase, causing tailing.[12][13]
-
Column Overload: Injecting too much of the sample can saturate the column, leading to peak distortion, including tailing.[1][2]
Q3: How can I prevent peak tailing for this compound?
Several strategies can be employed to mitigate peak tailing:
-
Mobile Phase Optimization:
-
Lower pH: Operating at a lower pH (e.g., pH 2-3) can help to suppress the ionization of residual silanol groups, minimizing their interaction with the basic analyte.[1][3]
-
Add Chelating Agents: Incorporating a chelating agent like EDTA (Ethylenediaminetetraacetic acid) or oxalic acid into the mobile phase can sequester metal ions and prevent them from interacting with the oxytetracycline.[1][14]
-
-
Column Selection and Care:
-
Use End-Capped Columns: Modern, high-purity, end-capped C8 or C18 columns have fewer accessible silanol groups and are recommended for analyzing basic compounds like tetracyclines.[1][3]
-
Use Metal-Free or Coated Columns: To prevent interactions with metal components, consider using HPLC columns with metal-free hardware or coated stainless steel.[11][15]
-
-
System Maintenance:
-
Column Washing: Pre-washing the column with a solution of EDTA can help remove metal contaminants.[1]
-
Q4: What causes peak fronting for this compound?
Peak fronting is less common than tailing for tetracyclines but can occur due to:
-
Sample Overload: Injecting a sample at a concentration that is too high for the column to handle can lead to fronting.[2]
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the peak to front.[4][16]
-
Analyte Degradation: In some cases, the formation of degradation products that elute slightly earlier than the main peak can give the appearance of fronting.[17]
Q5: My this compound peak is split. What should I do?
Peak splitting can be a complex issue with several potential causes:
-
Blocked Frit or Column Void: A blockage in the column inlet frit or a void in the packing material can disrupt the sample flow path, leading to split peaks for all analytes.[5][18]
-
Injection Solvent Effects: Injecting the sample in a solvent that is much stronger than the mobile phase can cause the sample band to spread unevenly, resulting in a split peak.[6][16] It is recommended to dissolve the sample in the mobile phase whenever possible.[7][19]
-
Co-elution with an Impurity or Degradant: The split peak may actually be two separate but closely eluting compounds, such as an impurity or a degradation product of oxytetracycline.[5] Oxytetracycline can undergo epimerization, especially in mildly acidic conditions.[1]
-
Injector Issues: Problems with the autosampler, such as an incompletely filled sample loop, can also lead to peak splitting.[6]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape of this compound in HPLC.
Caption: A step-by-step workflow for troubleshooting poor peak shape in HPLC analysis of this compound.
Quantitative Data Summary
The following table summarizes typical mobile phase additives used to improve the peak shape of tetracyclines.
| Additive | Typical Concentration | Purpose | Reference |
| EDTA | 0.1 - 2 mM | Metal Chelation | [1][14] |
| Oxalic Acid | 0.01 M | Metal Chelation & pH control | [1][20][21] |
| Formic Acid | 0.1 - 0.5% | pH Control | [15][22] |
| Triethylamine (TEA) | ~0.1% | Masking Silanol Groups | [1] |
Experimental Protocols
Protocol 1: Mobile Phase Preparation with a Chelating Agent
This protocol describes the preparation of a mobile phase containing EDTA to mitigate peak tailing caused by metal chelation.
Objective: To prepare a mobile phase that minimizes metal ion interactions with this compound.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) or methanol
-
Formic acid
-
Ethylenediaminetetraacetic acid (EDTA), disodium (B8443419) salt
Procedure:
-
Aqueous Component Preparation:
-
To prepare a 1 L solution of the aqueous mobile phase component, measure approximately 900 mL of HPLC-grade water into a clean glass reservoir.
-
Add a magnetic stir bar and place the reservoir on a stir plate.
-
Weigh out the appropriate amount of EDTA to achieve the desired final concentration (e.g., for a 1 mM solution, add 0.372 g of disodium EDTA dihydrate).
-
Stir until the EDTA is completely dissolved.
-
Adjust the pH to the desired level (e.g., pH 3.0) using formic acid.
-
Bring the final volume to 1 L with HPLC-grade water.
-
Degas the solution using an appropriate method (e.g., sonication, vacuum filtration).
-
-
Mobile Phase Combination:
-
Combine the prepared aqueous component with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio as specified by your HPLC method.
-
For example, for a 70:30 (Aqueous:Organic) mobile phase, combine 700 mL of the aqueous component with 300 mL of the organic solvent.
-
Mix thoroughly.
-
Protocol 2: Column Cleaning to Remove Metal Contamination
This protocol outlines a procedure for washing an HPLC column to remove accumulated metal ions.
Objective: To restore column performance by removing metal contaminants that can cause peak tailing.
Materials:
-
HPLC-grade water
-
EDTA solution (e.g., 50 mM)
-
HPLC system
Procedure:
-
Disconnect the Column: Disconnect the column from the detector to prevent contamination.
-
Flush with Water: Flush the column with HPLC-grade water for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min).
-
EDTA Wash:
-
Prepare a 50 mM EDTA solution in HPLC-grade water.
-
Flush the column with the EDTA solution for 60-90 minutes at a low flow rate.
-
-
Final Water Wash: Flush the column again with HPLC-grade water for at least 60 minutes to remove all traces of the EDTA solution.
-
Equilibrate with Mobile Phase: Reconnect the column to the detector and equilibrate with your mobile phase until a stable baseline is achieved.
-
Test Column Performance: Inject a standard of this compound to evaluate if the peak shape has improved.
References
- 1. benchchem.com [benchchem.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 5. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Complexation of tetracyclines with metal ions in relation to photosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. silcotek.com [silcotek.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. On-line metal chelate affinity chromatography clean-up for the high-performance liquid chromatographic determination of tetracycline antibiotics in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improved Peak Shape of Tetracycline Using a Dursan Coated Steel HPLC Column - AppNote [mtc-usa.com]
- 16. researchgate.net [researchgate.net]
- 17. Peak fronting in reversed-phase high-performance liquid chromatography: a study of the chromatographic behavior of oxycodone hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. obrnutafaza.hr [obrnutafaza.hr]
- 20. A rapid high performance liquid chromatographic (HPLC) assay for the determination of oxytetracycline in commercial pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Oxytetracycline-d6
Welcome to the technical support center for the analysis of Oxytetracycline-d6 using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on method optimization and to offer solutions to common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive electrospray ionization (ESI+) mode?
A1: For this compound, the protonated precursor ion ([M+H]⁺) is expected at an m/z of 467.2, which is 6 Daltons higher than the non-deuterated form (m/z 461.2) due to the six deuterium (B1214612) atoms. The fragmentation of this compound is anticipated to be similar to that of Oxytetracycline (B609801).[1] Common fragmentation pathways involve neutral losses of water (H₂O) and ammonia (B1221849) (NH₃).[2] Therefore, the primary product ions for this compound would be expected from these losses.
Q2: Which ionization mode is best suited for this compound analysis?
A2: Positive electrospray ionization (ESI+) is the most commonly used and recommended ionization mode for the analysis of tetracyclines, including Oxytetracycline.[3][4] This is due to the presence of basic functional groups in the molecule that are readily protonated.
Q3: What type of HPLC column is recommended for the separation of this compound?
A3: A reversed-phase C18 column is the most suitable and widely used for the chromatographic separation of Oxytetracycline.[3]
Q4: What are the typical mobile phases used for the analysis of this compound?
A4: Typical mobile phases consist of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. To improve peak shape and ionization efficiency, additives such as formic acid or ammonium (B1175870) formate (B1220265) are commonly used.
Q5: Why is there a shift in retention time between Oxytetracycline and this compound?
A5: A slight shift in retention time between a deuterated internal standard and its non-deuterated analyte is a known phenomenon in liquid chromatography. This "isotopic effect" can cause the deuterated compound to elute slightly earlier than the non-deuterated one. While usually minor, this can be significant if it leads to differential matrix effects.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Possible Cause: Incompatible injection solvent.
-
Solution: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than your initial mobile phase.
-
-
Possible Cause: Column contamination or degradation.
-
Solution: Back-flush the column (if permitted by the manufacturer) or replace it if it's old or has been used with harsh conditions.
-
-
Possible Cause: Secondary interactions with the stationary phase.
-
Solution: Adjust the mobile phase pH with a small amount of formic acid to ensure the analyte is in a consistent protonation state.
-
Issue 2: Low Signal Intensity or No Signal
-
Possible Cause: Incorrect mass spectrometry parameters.
-
Solution: Verify that the correct precursor and product ions for this compound are entered in the instrument method. Infuse a standard solution to optimize cone/declustering potential and collision energy.
-
-
Possible Cause: Ion suppression from the sample matrix.
-
Solution: Improve sample clean-up to remove interfering matrix components. Dilute the sample if the concentration of matrix components is high. Adjusting the chromatography to separate the analyte from the interfering components can also be effective.
-
-
Possible Cause: Inefficient ionization.
-
Solution: Ensure the mobile phase contains an appropriate modifier like formic acid to promote protonation. Check the ESI source settings, such as capillary voltage and gas flows, to ensure they are optimal.
-
Issue 3: Inconsistent or Non-Reproducible Results
-
Possible Cause: Instability of Oxytetracycline in solution.
-
Solution: Tetracyclines can be unstable under certain pH and temperature conditions, leading to the formation of epimers and other degradation products. Prepare fresh standards and samples daily and store them in a cool, dark environment.
-
-
Possible Cause: Carryover from previous injections.
-
Solution: Implement a robust wash cycle for the autosampler using a strong solvent to clean the injection port and needle between samples.
-
-
Possible Cause: Fluctuations in instrument performance.
-
Solution: Regularly perform system suitability tests to monitor instrument performance. Check for leaks in the LC system and ensure the mass spectrometer is properly calibrated.
-
Quantitative Data Summary
The following table summarizes typical mass spectrometry parameters for Oxytetracycline. These can be used as a starting point for optimizing the parameters for this compound.
| Parameter | Value/Range | Reference |
| Precursor Ion (m/z) for Oxytetracycline | 461.2 | |
| Proposed Precursor Ion (m/z) for this compound | 467.2 | Inferred |
| Product Ions (m/z) for Oxytetracycline | 444.2, 426.0, 337.0 | |
| Proposed Product Ions (m/z) for this compound | 450.2, 432.0, 337.0 (or 343.0 if label is retained) | Inferred |
| Ionization Mode | Positive Electrospray (ESI+) | |
| Cone Voltage / Declustering Potential | 20 - 50 V | |
| Collision Energy | 15 - 35 eV | |
| Capillary Voltage | 3.0 - 5.5 kV | |
| Source Temperature | 350 - 500 °C |
Experimental Protocols
Protocol 1: Direct Infusion for MS Parameter Optimization
This protocol is for determining the optimal MS parameters for this compound.
-
Prepare a standard solution: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of your mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol with 0.1% formic acid).
-
Set up the infusion: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Optimize cone/declustering potential: In full scan mode, monitor the intensity of the precursor ion (m/z 467.2) while ramping the cone voltage or declustering potential. The optimal value will be the one that gives the highest intensity for the precursor ion.
-
Identify product ions: Switch to product ion scan mode. Set the optimized cone/declustering potential and ramp the collision energy to induce fragmentation of the precursor ion. Identify the most abundant and stable product ions.
-
Optimize collision energy: For each of the selected product ions, perform a Multiple Reaction Monitoring (MRM) experiment. For each MRM transition, ramp the collision energy to find the value that produces the highest intensity for the product ion.
Protocol 2: LC-MS/MS Method Development
This protocol outlines the steps for developing a robust LC-MS/MS method for the quantification of this compound.
-
Prepare mobile phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.
-
-
Select an HPLC column: Use a C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Develop a gradient elution: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analyte. A typical gradient might be:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Set up the MS method: Use the optimized MRM transitions and parameters determined from the direct infusion experiment.
-
Inject a standard: Inject a known concentration of this compound to determine its retention time and peak shape.
-
Assess system suitability: Make multiple injections of the standard to ensure good reproducibility of retention time, peak area, and peak shape.
Visualizations
Caption: Workflow for optimizing MS parameters for this compound.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. Mass spectral characterization of tetracyclines by electrospray ionization, H/D exchange, and multiple stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a single liquid chromatography‐tandem mass spectrometry approach for oxytetracycline determination in bull plasma, seminal plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
addressing low recovery of Oxytetracycline-d6 during sample preparation
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Oxytetracycline-d6. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation, with a focus on resolving low recovery issues.
Troubleshooting Guide: Low Recovery of this compound
Low recovery of this compound is a frequent issue that can compromise the accuracy and reliability of analytical results. This guide provides a systematic approach to identify and resolve the root causes of this problem.
Q1: What are the primary causes of low this compound recovery during sample preparation?
The most common factors contributing to poor recovery include:
-
Chelation with Metal Ions: Oxytetracycline (B609801) and its deuterated analog are known to form strong chelates with divalent and trivalent metal ions (e.g., Ca²⁺, Mg²⁺, Fe³⁺) that may be present in the sample matrix. This can alter the analyte's solubility and chromatographic behavior.
-
Suboptimal pH: The pH of the sample and extraction solvents plays a critical role in the stability and extraction efficiency of tetracyclines.[1][2][3][4] Oxytetracycline has different ionic forms at various pH values, which affects its interaction with solid-phase extraction (SPE) sorbents.
-
Inefficient Extraction: Problems with the chosen extraction method, whether it's Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), are a major source of low recovery. This can include improper SPE sorbent selection, incomplete elution, or poor phase separation in LLE.
-
Matrix Effects: Complex biological matrices can contain endogenous substances that interfere with the extraction process or cause ion suppression/enhancement during LC-MS/MS analysis.[5] High protein content, in particular, can lead to reduced adsorption of the analyte on the SPE column, with recoveries as low as 50-60% having been observed.
-
Analyte Instability: this compound can degrade if exposed to harsh temperatures, extreme pH, or light.
Below is a troubleshooting workflow to systematically address these potential issues.
Frequently Asked Questions (FAQs)
Chelation
Q2: How can I prevent chelation of this compound with metal ions?
The most effective strategy is to use a chelating agent in your extraction buffer. Ethylenediaminetetraacetic acid (EDTA) and oxalic acid are commonly used for this purpose. Adding a McIlvaine buffer containing 0.1 M EDTA to your sample can effectively sequester metal ions and prevent them from interacting with the analyte.
pH Optimization
Q3: What is the optimal pH for extracting this compound using SPE?
For reversed-phase SPE (e.g., using C18 or polymeric sorbents), a slightly acidic pH of around 4.0 is generally recommended. This ensures that oxytetracycline is in a suitable ionic state for retention on the non-polar sorbent. The affinity of oxytetracycline for divalent cations also increases with pH.
Solid-Phase Extraction (SPE)
Q4: Which SPE sorbent is best for this compound extraction?
Both polymeric (e.g., Oasis HLB) and silica-based (e.g., C18) reversed-phase sorbents can be effective. The choice may depend on the specific sample matrix. Polymeric sorbents are often more robust to drying out and can offer good recovery across a range of polarities.
Q5: My recovery is still low even after optimizing pH and using a chelating agent. What could be wrong with my SPE protocol?
Several factors in your SPE protocol could be the culprit:
-
Inadequate Conditioning and Equilibration: Ensure the sorbent is properly wetted with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution at the appropriate pH before loading the sample.
-
Sample Loading Flow Rate: A slow and steady flow rate (e.g., 1-2 mL/min) is crucial for efficient retention of the analyte on the sorbent.
-
Wash Step: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the analyte of interest. A common wash solution is a low percentage of organic solvent in water.
-
Elution Solvent: The elution solvent must be strong enough to fully desorb the analyte from the sorbent. Methanol or acetonitrile (B52724), often with a modifier like formic or oxalic acid, are common elution solvents. Ensure you are using a sufficient volume of elution solvent.
Matrix Effects
Q6: How do I minimize matrix effects from complex samples like plasma, milk, or tissue?
Thorough sample cleanup is key. For high-protein samples, a protein precipitation step prior to SPE is highly recommended. This can be achieved by adding a precipitating agent like trichloroacetic acid, acetonitrile, or methanol. Centrifuging the sample after precipitation and loading the supernatant onto the SPE cartridge can significantly improve recovery by preventing the column from getting clogged and reducing matrix interferences.
Analyte Stability
Q7: How should I store my samples and standards to ensure the stability of this compound?
Oxytetracycline is sensitive to light and temperature.
-
Storage: Samples and stock solutions should be stored at low temperatures, typically -20°C or -80°C, and protected from light.
-
Sample Preparation: During the extraction process, minimize the exposure of samples to light and elevated temperatures. If possible, perform extractions in a temperature-controlled environment. Studies have shown that oxytetracycline is more stable at lower temperatures (e.g., 5°C) compared to room temperature or higher.
Quantitative Data Summary
The following tables summarize recovery data for oxytetracycline from various studies, highlighting the impact of different extraction conditions.
Table 1: Recovery of Oxytetracycline using Different Extraction Methods
| Matrix | Extraction Method | Key Parameters | Average Recovery (%) | Reference |
| Bull Plasma | Protein Precipitation | Trichloroacetic acid | 82 | |
| Bull Seminal Plasma | Protein Precipitation | Trichloroacetic acid | 85 | |
| Bull Urine | Protein Precipitation | Trichloroacetic acid | 94 | |
| Swine Manure | On-line SPE | McIlvaine buffer with 0.1 M Na2EDTA and MeOH | 97.36 | |
| Meat | SPE | AFFINIMIP® SPE Tetracyclines | ~85-95 | |
| Calf Tissues | SPE | - | 47-56 |
Table 2: Effect of pH on Oxytetracycline Recovery using SPE
| pH | Recovery (%) | Reference |
| 3 | 102.6 | |
| 5.5 | Maximum Sorption | |
| 7 | 84.4 (for Doxycycline) |
Experimental Protocols
Detailed Solid-Phase Extraction (SPE) Protocol for Oxytetracycline from Meat
This protocol is adapted from a method using AFFINIMIP® SPE Tetracyclines.
-
Sample Homogenization:
-
Weigh 5g of homogenized meat into a centrifuge tube.
-
Add 20mL of EDTA/McIlvaine's Buffer (pH 4).
-
Mix vigorously with a magnetic stirrer.
-
Centrifuge at 2500g for 10 minutes at <15°C.
-
Collect the supernatant. Repeat the extraction on the pellet twice more with 40mL and then 20mL of buffer.
-
Combine all supernatants, centrifuge for 20 minutes at 2500g, and filter.
-
-
Sample pH Adjustment:
-
To the filtered supernatant, add 750µL of 1N NaOH solution and adjust the pH to 10 with NaOH.
-
-
SPE Cartridge Conditioning:
-
Condition a 1mL AFFINIMIP® SPE Tetracyclines cartridge with 1mL of Acetonitrile (ACN), followed by 1mL of deionized water.
-
-
Sample Loading:
-
Load the pH-adjusted sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 2mL of a solution containing 5% ACN and 2% NH4OH in water.
-
Follow with a second wash using 1mL of deionized water.
-
-
Drying:
-
Dry the cartridge under vacuum for approximately 30 seconds.
-
-
Elution:
-
Elute the analytes with 1mL of a solution containing 2% formic acid in ACN.
-
-
Final Preparation:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis. Note that evaporation conditions can affect the recovery of some tetracyclines.
-
Detailed Liquid-Liquid Extraction (LLE) Protocol for Oxytetracycline from Milk
This protocol is based on a salting-out assisted liquid-liquid extraction (SALLE) method.
-
Sample Preparation:
-
To 1.5 mL of a milk sample in a polypropylene (B1209903) centrifuge tube, add 0.1 mL of 0.1% NaOH and 3.0 mL of acetonitrile.
-
Gently shake the mixture for 1 minute.
-
Centrifuge at 3000 rpm for 5 minutes at room temperature.
-
-
Phase Separation:
-
Transfer the upper acetonitrile phase to a new 1.5 mL centrifuge tube.
-
Add 1 gram of NaCl to the acetonitrile extract.
-
Shake gently to induce phase separation. The acetonitrile will form the top layer.
-
-
Collection and Analysis:
-
Carefully remove the upper acetonitrile layer (approximately 0.30 mL) with a syringe and transfer it to a conical vial for direct injection into the LC system.
-
Visualizations
References
common contaminants and interferences in Oxytetracycline-d6 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxytetracycline-d6 analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common sources of signal variability when using this compound as an internal standard?
A1: Signal variability in this compound can arise from several factors. A primary cause is inconsistent sample preparation, leading to variations in the amount of internal standard added to each sample. It is also crucial to assess the stability of this compound in the specific sample matrix and under the storage and processing conditions used.[1] Contamination of the LC-MS system or degradation of the chromatographic column can also lead to inconsistent responses.
Q2: My analyte (Oxytetracycline) signal is suppressed, but the internal standard (this compound) signal is not. What could be the issue?
A2: This scenario is uncommon when using a stable isotope-labeled internal standard (SIL-IS) like this compound, as both compounds should be affected similarly by matrix effects.[1] If this occurs, it may indicate chromatographic separation of the analyte and the internal standard. You should adjust your chromatographic method (e.g., mobile phase gradient) to ensure they co-elute. Another possibility is the presence of an interference that has the same mass transition as Oxytetracycline but a different retention time.
Q3: I am observing poor peak shapes for both Oxytetracycline and this compound. What are the likely causes?
A3: Poor peak shape is often related to issues with the chromatography column or the mobile phase. Column contamination or degradation can lead to peak tailing or fronting. Ensure you are using a guard column and consider implementing a column wash step between samples. If the problem persists, the column may need to be replaced.[1] Additionally, ensure the mobile phase is correctly prepared and that the pH is appropriate for the analyte and column chemistry.
Q4: What are the common degradation products of Oxytetracycline that could potentially interfere with my analysis?
A4: Oxytetracycline can degrade into several related compounds, especially when exposed to factors like non-neutral pH, high temperature, and light.[2][3] These degradation products can be a source of interference in your analysis. Common degradants include 4-epi-oxytetracycline (EOTC), 2-acetyl-2-decarboxamido-oxytetracycline (ADOTC), α-apo-oxytetracycline, and β-apo-oxytetracycline. It is important that your chromatographic method can separate these from the parent compound.
Q5: How can I minimize matrix effects in my biological samples (e.g., plasma, liver)?
A5: Matrix effects occur when components of the sample other than your analyte interfere with the ionization process, causing signal suppression or enhancement. Using a SIL-IS like this compound is the most effective way to compensate for these effects. Additionally, effective sample preparation is crucial. Techniques like protein precipitation, solid-phase extraction (SPE), or the use of specialized cleanup sorbents like EMR—Lipid can significantly reduce matrix interferences by removing components such as proteins and lipids.
Common Contaminants and Degradation Products
The following table lists common impurities and degradation products associated with Oxytetracycline, which can act as potential interferences in the analysis.
| Compound Name | Abbreviation | Notes |
| 4-epi-oxytetracycline | EOTC | An epimer of Oxytetracycline. |
| Tetracycline (B611298) | TC | A related tetracycline antibiotic that can be present as an impurity. |
| 4-epi-tetracycline | ETC | An epimer of Tetracycline. |
| 2-acetyl-2-decarboxamido-oxytetracycline | ADOTC | A known impurity and degradation product. |
| α-apo-oxytetracycline | α-AOTC | A degradation product formed under acidic conditions. |
| β-apo-oxytetracycline | β-AOTC | A degradation product formed under acidic conditions. |
Quantitative Data Summary: Matrix Effects & Recovery
The following table summarizes recovery and matrix effect data from a study quantifying Oxytetracycline in various biological matrices using an internal standard. This compound is expected to behave similarly.
| Matrix | Analyte | Average Recovery (%) | Internal Standard Normalized Matrix Effect (CV%) |
| Bull Plasma | Oxytetracycline | 82 | <15% |
| Seminal Plasma | Oxytetracycline | 85 | <15% |
| Urine | Oxytetracycline | 94 | <15% (except for one level at 17.0%) |
Experimental Protocols
Protocol: Sample Preparation via Protein Precipitation
This protocol describes a general method for extracting Oxytetracycline from biological matrices like plasma or urine.
-
Aliquoting: Transfer 200 µL of the sample (plasma, seminal plasma, or urine) into a 1.5 mL microcentrifuge tube.
-
Spiking: Add 20 µL of the Oxytetracycline working solution for calibrators and QCs, or 20 µL of water for unknown samples.
-
Extraction/Precipitation: Add 200 µL of an extraction mixture containing the internal standard (this compound) in 10% trichloroacetic acid.
-
Vortexing: Vortex the sample for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 21,000 x g for 10 minutes at 4°C.
-
Dilution: Transfer 50 µL of the resulting supernatant and dilute it with 450 µL of a water:methanol (90:10, v/v) solution containing 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol: LC-MS/MS Analysis
This is a representative LC-MS/MS method for the analysis of Oxytetracycline.
-
LC System: Waters Acquity UHPLC
-
Column: BEH C18 (50 x 2.1 mm, 1.7 µm)
-
Column Temperature: 40°C
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid
-
Mobile Phase B: Methanol:Water (95:5, v/v) with 5 mM ammonium formate and 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.00 kV
-
Monitored Transitions:
-
Oxytetracycline: 461.1 → 425.8
-
Note: A similar transition would be monitored for this compound, adjusted for the mass difference.
-
Visualizations
Caption: Troubleshooting workflow for common issues in LC-MS/MS analysis.
Caption: How a stable isotope-labeled internal standard corrects for matrix effects.
Caption: Workflow for sample preparation using protein precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of Oxytetracycline in Different Types of Solutions and Stored at Different Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Systems as a Strategy to Enhance the Stability of Oxytetracycline Hydrochloride Polymorphs in Solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Oxytetracycline-d6 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise (S/N) ratio for Oxytetracycline-d6 in their analytical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a high background noise in my chromatogram when analyzing this compound. What are the potential sources and how can I reduce it?
A1: High background noise can significantly impact the sensitivity of your analysis, making it difficult to detect low-level analytes.[1] Common sources of high background noise in LC-MS analysis include contaminated solvents, improper mobile phase additives, and system contamination.[1]
Troubleshooting Steps:
-
Solvent and Reagent Purity: Ensure you are using high-purity, LC-MS grade solvents and additives for your mobile phase.[2][3] Even small amounts of impurities can increase background noise.
-
System Contamination: Contaminants can accumulate in the LC-MS system over time, leading to elevated background noise.[1] To mitigate this, regularly flush the system. A "steam cleaning" protocol, which involves running the system overnight with a specific flow rate and temperature settings, can be highly effective in reducing background contamination.
-
Isolate the Source: To determine if the contamination is from your LC or MS system, first divert the LC flow to waste and infuse a clean solvent directly into the mass spectrometer. A significant drop in noise points to the LC system as the source. If the noise persists, the MS system is likely contaminated.
-
Mobile Phase Additives: Use mobile phase additives at the lowest effective concentration. While additives like formic acid or ammonium (B1175870) formate (B1220265) can improve ionization, excessive amounts can increase background noise.
Q2: My this compound signal is weak or inconsistent. How can I improve the signal intensity and stability?
A2: A weak or unstable signal can be due to several factors, including suboptimal mass spectrometry parameters, inefficient ionization, or matrix effects.
Troubleshooting Steps:
-
Optimize MS Parameters: The ionization and fragmentation of this compound are highly dependent on the mass spectrometer settings. It is crucial to optimize parameters such as spray voltage, cone voltage, desolvation gas temperature, and flow rate. A systematic approach, such as response surface analysis, can be employed to find the optimal conditions for maximum signal intensity.
-
Choice of Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for the analysis of tetracyclines, including Oxytetracycline. Ensure your instrument is operating in the optimal ionization mode and polarity.
-
Mobile Phase Composition: The mobile phase composition directly influences the ionization efficiency of the analyte. For tetracyclines, acidic mobile phases containing additives like formic acid or using buffers such as ammonium formate are often used to enhance protonation and thus the signal in positive ESI.
-
Sample Preparation: A robust sample preparation method is essential to remove interfering substances from the matrix that can suppress the analyte signal.
Q3: I suspect matrix effects are impacting my this compound quantification. How can I identify and mitigate them?
A3: Matrix effects, which are the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds from the sample matrix, are a common challenge in LC-MS analysis.
Troubleshooting Steps:
-
Assess Matrix Effects: To evaluate the extent of matrix effects, you can compare the peak area of this compound in a standard solution to the peak area of a post-extraction spiked sample at the same concentration. A significant difference indicates the presence of matrix effects.
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering components through more rigorous sample preparation. Techniques like solid-phase extraction (SPE) are generally more effective at removing matrix components than simple protein precipitation.
-
Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components. This can be achieved by adjusting the gradient, changing the column chemistry, or modifying the mobile phase.
-
Use of an Appropriate Internal Standard: this compound is itself a stable isotope-labeled internal standard. When used to quantify endogenous Oxytetracycline, it can help compensate for matrix effects, as it will be similarly affected by signal suppression or enhancement as the unlabeled analyte.
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid and straightforward method for sample cleanup, particularly suitable for plasma, seminal plasma, and urine samples.
-
Sample Aliquoting: Transfer 200 µL of the sample (plasma, diluted seminal plasma, or diluted urine) into a 1.5 mL microcentrifuge tube.
-
Addition of Precipitation Agent: Add an equal volume (200 µL) of an extraction mixture containing 10% trichloroacetic acid in an aqueous solution. If using an internal standard, it should be included in this mixture.
-
Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 21,000 x g for 10 minutes at 4°C.
-
Supernatant Dilution: Carefully collect a 50 µL aliquot of the supernatant and dilute it with 450 µL of a water:methanol (90:10, v/v) solution containing 5 mM ammonium formate and 0.1% formic acid.
-
Injection: The diluted sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameter Optimization
This protocol outlines the general steps for optimizing mass spectrometry parameters for this compound.
-
Infusion: Prepare a standard solution of this compound and infuse it directly into the mass spectrometer to obtain a stable signal.
-
Ionization Mode Selection: Compare the signal intensity in both positive and negative electrospray ionization (ESI) modes. Positive mode is typically preferred for tetracyclines.
-
Parameter Tuning: Systematically adjust the following parameters to maximize the signal of the precursor ion for this compound:
-
Spray Voltage
-
Cone Voltage (or Fragmentor Voltage)
-
Desolvation Gas Temperature and Flow Rate
-
-
Collision Energy Optimization: While monitoring the precursor ion, increase the collision energy to induce fragmentation and identify the most abundant and stable product ions. Optimize the collision energy to maximize the signal of the selected product ion for Multiple Reaction Monitoring (MRM).
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Methods for Oxytetracycline Recovery
| Sample Matrix | Sample Preparation Method | Analyte | Average Recovery (%) | Reference |
| Bovine Kidney | Homogenization, Solvent Extraction, Solid-Phase Extraction | Oxytetracycline | Not specified | |
| Bull Plasma | Protein Precipitation with Trichloroacetic Acid | Oxytetracycline | 82 | |
| Bull Seminal Plasma | Protein Precipitation with Trichloroacetic Acid | Oxytetracycline | 85 | |
| Bull Urine | Protein Precipitation with Trichloroacetic Acid | Oxytetracycline | 94 | |
| Seafood (Fish) | Protein Precipitation with Trifluoroacetic Acid and EDTA | Oxytetracycline | 95-105 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting flowchart for improving S/N ratio.
References
stability issues of Oxytetracycline-d6 in different solvents
Disclaimer: The following stability information is based on studies conducted on the non-deuterated form of Oxytetracycline (B609801) (OTC). While this data provides a strong indication of the stability profile for Oxytetracycline-d6, minor variations may occur due to kinetic isotope effects. It is recommended to perform in-house stability checks for critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light.[1][2][3] Oxidizing agents and the presence of certain metal ions can also impact its stability.[4]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: For preparing stock solutions, organic solvents such as methanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide are suitable. It is advisable to store these stock solutions at low temperatures (-20°C) to enhance stability. For aqueous solutions, the pH of the buffer is a critical factor.
Q3: How stable is this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is highly dependent on the pH. Acidic conditions (pH 1.0 to 2.5) are known to favor stability.[2] As the pH moves towards neutral and alkaline conditions, the rate of degradation increases.[3][5]
Q4: What are the typical degradation products of this compound?
A4: Common degradation pathways for oxytetracycline include epimerization, dehydration, and oxidation, leading to the formation of products such as 4-epi-oxytetracycline, anhydro-oxytetracycline, and various oxidation products.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of the analytical standard in solution. | The pH of the aqueous solution is not optimal. | Ensure the pH of your aqueous solution is in the acidic range (pH 1.0-2.5) for maximum stability.[2] |
| The solution is being stored at an inappropriate temperature. | Store stock solutions and working solutions at low temperatures (e.g., 5°C or -20°C) to minimize degradation.[1][2] | |
| The solution is exposed to light. | Protect solutions from light by using amber vials or covering the containers with aluminum foil, as oxytetracycline is light-sensitive.[1][2] | |
| Precipitation is observed in the prepared solution. | The concentration of this compound exceeds its solubility in the chosen solvent. | Refer to the solubility data for the specific solvent. You may need to use a different solvent or a lower concentration. |
| For aqueous solutions, the pH may be causing the compound to precipitate. | Adjust the pH of the solution. Oxytetracycline has different ionic forms at different pH values, which can affect its solubility. |
Stability Data in Different Solvents
The following tables summarize the stability of non-deuterated Oxytetracycline under various conditions. This data can be used as a guideline for this compound.
Table 1: Stability of Oxytetracycline in Different Reconstitution Solutions after 24 hours [1][2]
| Reconstitution Solution | Temperature | Light Condition | Concentration Decrease (%) |
| 5% Dextrose | 40°C | With Light | 21.3 |
| 40°C | Without Light | 17.5 | |
| 5°C | With Light | 1.9 | |
| 5°C | Without Light | 1.6 | |
| 0.9% Sodium Chloride | 40°C | With Light | 24.1 |
| 40°C | Without Light | 20.3 | |
| 5°C | With Light | 2.4 | |
| 5°C | Without Light | 2.1 | |
| Ringer's Solution | 40°C | With Light | 31.7 |
| 40°C | Without Light | 26.8 | |
| 5°C | With Light | 9.6 | |
| 5°C | Without Light | 8.2 | |
| 0.9% NaCl + 5% Dextrose | 40°C | With Light | 36.4 |
| 40°C | Without Light | 31.2 | |
| 5°C | With Light | 13.6 | |
| 5°C | Without Light | 11.7 |
Table 2: Effect of pH and Temperature on the Half-life of Oxytetracycline in Aqueous Solutions [5]
| pH | Temperature (°C) | Half-life (days) |
| 3.0 | Ambient | 46.36 ± 4.92 |
| 7.0 | Ambient | Not specified |
| 10.0 | Ambient | 9.08 ± 4.22 |
| Not specified | 4 | High stability |
| Not specified | 43 | 0.26 ± 0.11 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Testing of Oxytetracycline
This protocol is a general guideline for assessing the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC).
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., oxalic acid, phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile, methanol). The exact composition may need to be optimized.
-
Detection: UV detection at a wavelength of 354 nm is often employed.[6]
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent.
-
Dilute the stock solution to the desired concentration in the solvent system to be tested (e.g., different buffers, co-solvent mixtures).
-
Divide the solution into aliquots for testing under different conditions (e.g., various temperatures, light exposures).
-
At specified time points, withdraw a sample from each aliquot.
-
Inject the sample into the HPLC system.
-
Determine the concentration of the remaining this compound by comparing the peak area to a calibration curve prepared with a freshly made standard solution.
-
Calculate the percentage of degradation over time.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Simplified degradation pathways for this compound.
References
Validation & Comparative
A Comparative Guide to Method Validation for Oxytetracycline Analysis: With and Without Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of oxytetracycline (B609801) is paramount for ensuring product quality, safety, and efficacy. The choice of analytical method and the rigor of its validation are critical. A key decision in developing a robust analytical method is whether to employ an internal standard. This guide provides an objective comparison of method validation for oxytetracycline analysis using high-performance liquid chromatography (HPLC) with and without an internal standard, supported by experimental data from published studies.
The Role of an Internal Standard
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a constant amount to all samples, standards, and blanks. Its primary purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response (e.g., injection volume). The use of an internal standard can significantly improve the precision and accuracy of a quantitative method. Demeclocycline (B601452) and codeine are examples of internal standards that have been used for oxytetracycline analysis[1][2].
Comparative Analysis of Validation Parameters
The following tables summarize the performance characteristics of different validated methods for oxytetracycline analysis, categorized by the use or non-use of an internal standard.
Table 1: Method Validation Parameters for Oxytetracycline Analysis WITH an Internal Standard
| Analytical Method | Internal Standard | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | LOD | LOQ | Reference |
| LC-MS/MS | Demeclocycline | ≥0.99 | Bias within ±15% | < 10% | Not Reported | Not Reported | [1][3] |
| HPLC-UV | Codeine | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [2] |
Table 2: Method Validation Parameters for Oxytetracycline Analysis WITHOUT an Internal Standard
| Analytical Method | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | LOD | LOQ | Reference |
| HPLC-DAD | >0.999 | 100% - 126% | Not Reported | Not Reported | Not Reported | [4] |
| RP-HPLC | >0.99 | Acceptable | < 2% | 0.599 µg/mL | Not Reported | [5] |
| HPLC-UV | Not Reported | >80% | Not Reported | 16.66 µg/kg | 50 µg/kg | [6] |
| HPLC | >0.99 | 99% - 101% | < 0.6% | Not Reported | Not Reported | |
| HPLC | Not Reported | Not Reported | Not Reported | 0.08 µg/mL | 0.32 µg/mL | [7] |
Experimental Workflows and Logical Relationships
The following diagram illustrates a typical workflow for the validation of an analytical method for oxytetracycline.
Experimental Protocols
Below are detailed experimental protocols for the analysis of oxytetracycline, one utilizing an internal standard and the other without.
Method 1: LC-MS/MS Analysis of Oxytetracycline with Demeclocycline as Internal Standard
This method is suitable for the quantification of oxytetracycline in biological matrices such as plasma, seminal plasma, and urine[1][3].
1. Preparation of Standard and Internal Standard Stock Solutions:
-
Prepare a stock solution of oxytetracycline (e.g., 200 µg/mL) by dissolving the appropriate amount of oxytetracycline hydrochloride in methanol[1].
-
Prepare a stock solution of the internal standard, demeclocycline (e.g., 200 µg/mL), in the same manner[1].
-
Store stock solutions in the dark at -20°C.
2. Sample Preparation:
-
To a 200 µL aliquot of the sample (plasma, seminal plasma, or urine), add the internal standard solution.
-
Perform protein precipitation by adding 10% trichloroacetic acid[1][3].
-
Vortex the mixture and then centrifuge.
-
Dilute the supernatant with a water:methanol mixture before injection[3].
3. Chromatographic Conditions:
-
Instrument: Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)[1][3].
-
Column: A reversed-phase C18 column (e.g., BEH C18) is commonly used[1][3].
-
Mobile Phase: A gradient elution with a mixture of water and methanol, both containing a small percentage of formic acid, is often employed[8].
-
Flow Rate: Typically around 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: Mass spectrometer operating in positive electrospray ionization mode, monitoring specific transitions for oxytetracycline and demeclocycline[1][3].
4. Validation Parameters:
-
Linearity: Establish a calibration curve over a suitable concentration range for each matrix[1].
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at different concentration levels on different days[1].
-
Recovery and Matrix Effect: Assessed by comparing the response of the analyte in extracted samples to that in a neat solution[1].
Method 2: HPLC-UV/DAD Analysis of Oxytetracycline without Internal Standard
This method is often used for the analysis of oxytetracycline in pharmaceutical formulations[4].
1. Preparation of Standard Solutions:
-
Prepare a stock solution of oxytetracycline hydrochloride by dissolving 10 mg in 10 mL of 0.01 M HCl[4].
-
Prepare working standard solutions by diluting the stock solution with the mobile phase.
2. Sample Preparation (for a veterinary suspension):
-
Weigh a quantity of the formulation equivalent to a known amount of oxytetracycline into a volumetric flask[4].
-
Add 0.01 M HCl and sonicate for 10 minutes[4].
-
After cooling, bring the solution to volume with 0.01 M HCl and filter[4].
-
Further dilute an aliquot of the filtered solution with water before injection[4].
3. Chromatographic Conditions:
-
Instrument: High-performance liquid chromatograph with a Diode Array Detector (DAD) or UV detector[4].
-
Column: A Nucleosil C18 column (250 mm x 4.6 mm, 5 µm) is a suitable choice[4].
-
Mobile Phase: An isocratic mixture of acetonitrile, methanol, and 0.4% orthophosphoric acid (pH adjusted to 2.7 with triethanolamine) in a ratio of 20:10:70 (v/v/v)[4].
-
Flow Rate: 1.0 mL/min[4].
-
Detection Wavelength: 254 nm[4].
-
Injection Volume: 10 µL[4].
4. Validation Parameters:
-
Specificity: Assessed by the ability of the method to separate the analyte peak from other components in the sample matrix[4].
-
Linearity: Determined by constructing a calibration curve from a series of standard solutions of different concentrations.
-
Accuracy: Evaluated through recovery studies by spiking the sample matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120%)[4].
-
Precision: Assessed by repeatedly analyzing the same sample (repeatability) and by analyzing the sample on different days or by different analysts (intermediate precision).
Conclusion
The decision to use an internal standard in oxytetracycline analysis depends on the specific requirements of the assay, the nature of the sample matrix, and the available instrumentation.
-
Methods with an Internal Standard , particularly those employing LC-MS/MS, are generally preferred for complex biological matrices. The internal standard effectively compensates for variations in sample preparation and instrument response, leading to higher accuracy and precision. Demeclocycline is a suitable internal standard for LC-MS/MS analysis due to its structural similarity to oxytetracycline[1][3].
-
Methods without an Internal Standard can be adequate for simpler matrices, such as pharmaceutical formulations, where sample preparation is minimal and the analyte concentration is high. HPLC-UV/DAD methods are widely used in this context due to their robustness and cost-effectiveness[4]. However, meticulous control over experimental conditions is crucial to ensure reliable results.
Ultimately, the choice of method should be based on a thorough validation that demonstrates its suitability for the intended purpose, ensuring that the analytical data generated is both accurate and precise.
References
- 1. Validation of a single liquid chromatography‐tandem mass spectrometry approach for oxytetracycline determination in bull plasma, seminal plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A rapid high performance liquid chromatographic (HPLC) assay for the determination of oxytetracycline in commercial pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. veterinarypharmacon.com [veterinarypharmacon.com]
- 5. Convenient estimation of oxytetracycline and polymyxin B by a novel high-performance liquid chromatography method: development and validation [explorationpub.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Confirmatory Method Based on HPLC-MS/MS for the Detection and Quantification of Residue of Tetracyclines in Nonmedicated Feed - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Cross-Validation of Analytical Methods Using Oxytetracycline-d6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key performance parameters and detailed methodologies for the cross-validation of analytical methods utilizing Oxytetracycline-d6 as an internal standard. Cross-validation is a critical process to ensure that an analytical method yields consistent and reliable results when transferred between different laboratories, instruments, or analysts.[1][2][3] This is particularly crucial in regulated environments, such as pharmaceutical development, to maintain data integrity.[2][4]
This compound, a stable isotope-labeled version of Oxytetracycline, is an ideal internal standard for chromatographic methods like Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the analyte, Oxytetracycline, ensuring it behaves similarly during sample preparation, extraction, and chromatographic separation. This minimizes variability and improves the accuracy and precision of quantification.
Comparative Performance of Analytical Methods for Oxytetracycline
The following tables summarize typical performance data for analytical methods used in the quantification of Oxytetracycline, often employing a deuterated internal standard like this compound. These values are representative of what can be achieved with a well-developed and validated LC-MS/MS method.
Table 1: Linearity and Sensitivity of Oxytetracycline Quantification
| Parameter | Typical Value | Description |
| Linearity (r²) | >0.99 | Indicates a strong correlation between the concentration of the analyte and the instrument response over a defined range. |
| Limit of Detection (LOD) | 0.08 - 5 ng/mL | The lowest concentration of analyte that can be reliably detected by the analytical method. |
| Limit of Quantification (LOQ) | 0.3 - 12 ng/mL | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. |
Table 2: Accuracy and Precision of Oxytetracycline Quantification
| Parameter | Typical Acceptance Criteria | Description |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | The closeness of the measured value to the true value. |
| Precision (% CV) | ≤15% (≤20% at LLOQ) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. |
| Recovery (%) | 82% - 94% | The efficiency of the extraction process in recovering the analyte from the sample matrix. |
Experimental Protocols for Cross-Validation
A successful cross-validation study involves a pre-defined protocol agreed upon by both the originating and receiving laboratories. The most common approach is comparative testing, where the same set of samples is analyzed by both laboratories.
Key Experimental Steps:
-
Protocol Development: A detailed protocol should be established outlining the scope, objectives, responsibilities of each laboratory, the specific analytical method to be transferred, and the acceptance criteria for all performance parameters.
-
Sample Preparation: A homogenous batch of samples, including calibration standards and quality control (QC) samples at low, medium, and high concentrations, should be prepared.
-
Analysis: Both the originating and receiving laboratories will analyze the samples using the specified analytical method. It is crucial that both laboratories adhere strictly to the same procedure.
-
Data Comparison: The results from both laboratories are then statistically compared against the pre-defined acceptance criteria to determine if the method is performing equivalently in both locations.
Example Protocol: Cross-Validation of an LC-MS/MS Method for Oxytetracycline in Plasma
1. Objective: To demonstrate that the receiving laboratory can produce equivalent results to the transferring laboratory for the quantification of Oxytetracycline in plasma using LC-MS/MS method number [Method ID].
2. Materials and Reagents:
-
Oxytetracycline reference standard
-
This compound internal standard
-
Control human plasma
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (reagent grade)
-
Water (deionized)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
4. Sample Preparation (Protein Precipitation):
- Thaw plasma samples at room temperature.
- To 100 µL of plasma, add 20 µL of this compound internal standard solution.
- Vortex for 10 seconds.
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex for 30 seconds.
- Centrifuge at 10,000 rpm for 5 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Inject a portion of the reconstituted sample into the LC-MS/MS system.
5. LC-MS/MS Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Oxytetracycline from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Oxytetracycline: e.g., 461.2 > 426.1
-
This compound: e.g., 467.2 > 432.1
-
6. Acceptance Criteria:
-
Accuracy: The mean concentration at each QC level from the receiving laboratory should be within ±15% of the nominal concentration.
-
Precision: The coefficient of variation (%CV) for each QC level at the receiving laboratory should not exceed 15%.
-
Inter-laboratory Comparison: The mean concentrations of the QC samples analyzed by the receiving laboratory should be within ±15% of the mean concentrations obtained by the transferring laboratory.
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical flow of the cross-validation process.
Caption: Workflow for a comparative analytical method cross-validation.
Caption: Sample preparation workflow for Oxytetracycline analysis in plasma.
By adhering to a robust cross-validation protocol and utilizing a suitable internal standard like this compound, laboratories can ensure the consistency and reliability of their analytical data, which is fundamental to the integrity of research and the development of safe and effective pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
A Comparative Guide to the Use of Oxytetracycline-d6 as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of a suitable internal standard is critical for achieving accurate, precise, and robust analytical methods. An ideal internal standard should mimic the physicochemical properties of the analyte of interest, co-eluting and co-ionizing to compensate for variability during sample preparation and analysis. For the quantification of the broad-spectrum antibiotic Oxytetracycline (B609801), its stable isotope-labeled (SIL) counterpart, Oxytetracycline-d6, is often the preferred internal standard.
This guide provides an objective comparison of the performance of a deuterated tetracycline (B611298) internal standard, serving as a proxy for this compound, against a conventional structural analog internal standard, Demeclocycline. The information presented is synthesized from available experimental data to aid researchers in making informed decisions for their bioanalytical assays.
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
This comparison summarizes data from two separate validated bioanalytical methods: one employing Tetracycline-d6 for the analysis of Oxytetracycline in lettuce and another using Demeclocycline for the analysis of Oxytetracycline in bovine plasma, seminal plasma, and urine.[2][3] It is important to note that this is an indirect comparison.
Table 1: Accuracy and Precision Data for Oxytetracycline using a Deuterated Internal Standard (Tetracycline-d6) in Lettuce [2]
| Analyte | Spiked Concentration (µg·kg⁻¹) | Recovery (%) | Repeatability (RSDr, %) | Intra-laboratory Reproducibility (RSDR, %) |
| Oxytetracycline | 1 | 93.0 | 8.9 | 10.2 |
| 5 | 101.2 | 7.5 | 9.1 | |
| 15 | 110.5 | 6.8 | 8.5 |
Table 2: Accuracy and Precision Data for Oxytetracycline using a Structural Analog Internal Standard (Demeclocycline) in Bovine Biological Matrices [3]
| Matrix | Spiked Concentration (µg/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Intra-day Accuracy (Bias %) | Inter-day Accuracy (Bias %) |
| Plasma | 0.05 (QC Low) | < 9.0 | < 9.0 | < -11.1 | < -11.1 |
| 0.5 (QC Mid) | Not Reported | Not Reported | Not Reported | Not Reported | |
| 5 (QC High) | Not Reported | Not Reported | Not Reported | Not Reported | |
| Seminal Plasma | 0.5 (QC Low) | < 9.0 | < 9.0 | < -11.1 | < -11.1 |
| 5 (QC Mid) | Not Reported | Not Reported | Not Reported | Not Reported | |
| 50 (QC High) | Not Reported | Not Reported | Not Reported | Not Reported | |
| Urine | 5 (QC Low) | < 9.0 | < 9.0 | < -11.1 | < -11.1 |
| 50 (QC Mid) | Not Reported | Not Reported | Not Reported | Not Reported | |
| 500 (QC High) | Not Reported | Not Reported | Not Reported | Not Reported |
Note: The study using Demeclocycline stated that the calculated bias was always within ±15% and the CV% was below 10% at all QC levels in the three matrices.
Experimental Protocols
Method 1: Analysis of Oxytetracycline in Lettuce using Tetracycline-d6 as Internal Standard
-
Sample Preparation:
-
Homogenized and freeze-dried lettuce samples were used.
-
Extraction was performed with a suitable solvent system.
-
The extract was then subjected to a clean-up step.
-
The final extract was concentrated and reconstituted in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
HPLC System: A suitable HPLC system was used for chromatographic separation.
-
Column: A C18 reversed-phase column was used.
-
Mobile Phase: An elution gradient with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (B52724) was employed.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode was used.
-
Monitored Transitions: Specific precursor-to-product ion transitions for Oxytetracycline and Tetracycline-d6 were monitored.
-
Method 2: Analysis of Oxytetracycline in Bovine Biological Matrices using Demeclocycline as Internal Standard
-
Sample Preparation:
-
To 100 µL of plasma, seminal plasma, or urine, an internal standard solution of Demeclocycline was added.
-
Protein precipitation was carried out by adding trichloroacetic acid.
-
The sample was vortexed and centrifuged.
-
The supernatant was diluted with the mobile phase and injected into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
UHPLC System: A Waters Acquity UPLC system was used.
-
Column: A BEH C18 reversed-phase column (50 x 2.1 mm, 1.7 µm) was used.
-
Mobile Phase: A gradient elution was performed with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: A Waters Xevo TQ-S triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode was used.
-
Monitored Transitions:
-
Oxytetracycline: 461.1 > 425.8 m/z
-
Demeclocycline (IS): 465.0 > 447.6 m/z
-
-
Workflow and Pathway Diagrams
Caption: Experimental workflow for the quantitative analysis of Oxytetracycline using an internal standard.
Caption: Logical relationship illustrating the principle of using a stable isotope-labeled internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. A Suitable HPLC-MS/MS Methodology for the Detection of Oxytetracycline, Enrofloxacin, and Sulfachloropyridazine Residues in Lettuce Plants [mdpi.com]
- 3. Validation of a single liquid chromatography‐tandem mass spectrometry approach for oxytetracycline determination in bull plasma, seminal plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: Oxytetracycline Quantification with and without a Deuterated Internal Standard
For researchers, scientists, and drug development professionals seeking the highest accuracy and reliability in oxytetracycline (B609801) quantification, the choice of internal standard is paramount. This guide provides a comprehensive comparison of analytical methods for oxytetracycline, focusing on the limit of detection (LOD) and limit of quantification (LOQ) achieved with and without the use of its deuterated counterpart, Oxytetracycline-d6. The data presented is supported by detailed experimental protocols for robust method replication.
The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry.[1] This is attributed to its ability to mimic the analyte's behavior during sample preparation and ionization, thus effectively compensating for matrix effects and variations in instrument response. While specific studies directly comparing this compound with other internal standards for oxytetracycline analysis are limited, the principles of isotope dilution mass spectrometry suggest superior performance. This guide will compare data from methods utilizing a deuterated tetracycline (B611298) standard as a proxy and other commonly used internal standards like demeclocycline (B601452).
Quantitative Performance Metrics: LOD & LOQ
The following table summarizes the limit of detection (LOD) and limit of quantification (LOQ) for oxytetracycline in various matrices using different analytical methods and internal standards.
| Matrix | Analytical Method | Internal Standard | LOD | LOQ | Reference |
| Lettuce | HPLC-MS/MS | Tetracycline-D6 | 0.8 µg/kg | 1 µg/kg | [2] |
| Animal Feed | HPLC-MS/MS | Demeclocycline | 40 µg/kg | 60 µg/kg | [3] |
| Bull Plasma | UHPLC-MS/MS | Demeclocycline | - | 0.02 µg/mL | [4] |
| Bull Seminal Plasma | UHPLC-MS/MS | Demeclocycline | - | 0.2 µg/mL | [4] |
| Bull Urine | UHPLC-MS/MS | Demeclocycline | - | 2 µg/mL | |
| Pharmaceutical Bulk Samples | HPLC-UV | - | 0.08 µg/mL | 0.32 µg/mL | |
| Ointments | LC-MS/MS | - | - | - | |
| Animal Feeds | LC/MS/MS | - | 0.003 - 0.02 µg/g | 0.01 - 0.05 µg/g | |
| Milk | HPLC-UV | - | 50 ng/mL | 68.5 ng/mL |
Experimental Workflow for Oxytetracycline Quantification
The following diagram illustrates a typical workflow for the quantification of oxytetracycline in biological matrices using LC-MS/MS with an internal standard.
Caption: A generalized workflow for oxytetracycline analysis.
Detailed Experimental Protocols
This section provides a synthesized protocol based on established LC-MS/MS methods for oxytetracycline quantification.
Sample Preparation (Adapted from various sources)
-
Homogenization: Weigh 1 g of the tissue or 1 mL of the liquid matrix sample.
-
Internal Standard Spiking: Add a known concentration of the internal standard (e.g., this compound or Demeclocycline) to all samples, calibration standards, and quality controls.
-
Extraction:
-
For Tissues: Add 3 mL of an extraction solvent (e.g., 0.1 M Na2EDTA-McIlvaine buffer, pH 4.0). Homogenize the sample using a high-speed blender. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant.
-
For Plasma/Urine: Add 1 mL of 10% trichloroacetic acid to 0.5 mL of the sample to precipitate proteins. Vortex and then centrifuge at 14,000 rpm for 10 minutes. Collect the supernatant.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Condition an Oasis HLB SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water.
-
Elute the analytes with 3 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase.
LC-MS/MS Analysis (Representative Conditions)
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Oxytetracycline: m/z 461.2 -> 444.2 (quantifier), 461.2 -> 426.2 (qualifier).
-
This compound: m/z 467.2 -> 450.2 (or appropriate transition based on labeling).
-
Demeclocycline (alternative IS): m/z 465.1 -> 448.1.
-
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity for both the analyte and the internal standard.
-
Data Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of oxytetracycline to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is commonly used.
-
Quantification: Determine the concentration of oxytetracycline in the samples by interpolating their peak area ratios from the calibration curve.
-
LOD and LOQ Calculation: The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Conclusion
The selection of an appropriate internal standard is critical for achieving accurate and precise quantification of oxytetracycline. While methods using non-deuterated internal standards like demeclocycline can provide reliable results, the use of a deuterated internal standard such as this compound is highly recommended to minimize analytical variability and improve data quality, especially in complex matrices. The experimental protocols and performance data presented in this guide offer a valuable resource for researchers to develop and validate robust analytical methods for oxytetracycline analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. A Confirmatory Method Based on HPLC-MS/MS for the Detection and Quantification of Residue of Tetracyclines in Nonmedicated Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of a single liquid chromatography‐tandem mass spectrometry approach for oxytetracycline determination in bull plasma, seminal plasma and urine - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of doxycycline and oxytetracycline in vitro activity
In the landscape of tetracycline (B611298) antibiotics, doxycycline (B596269) and oxytetracycline (B609801) are two prominent members widely utilized in clinical and veterinary practices.[1] While both are broad-spectrum bacteriostatic agents, their efficacy against various bacterial pathogens can differ. This guide provides a comparative in vitro analysis of doxycycline and oxytetracycline, presenting quantitative data, detailed experimental protocols, and visualizations of their mechanism of action and experimental workflows.
Quantitative Data Presentation: Minimum Inhibitory Concentration (MIC)
The in vitro activity of an antibiotic is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium.[1] The following tables summarize the MIC values for doxycycline and oxytetracycline against a range of bacterial species, compiled from multiple studies. Lower MIC values indicate greater potency.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Porcine Respiratory Pathogens [2]
| Bacterial Species | Antibiotic | MIC50 | MIC90 |
| Pasteurella multocida | Doxycycline | 1 | 1 |
| Oxytetracycline | - | - | |
| Actinobacillus pleuropneumoniae | Doxycycline | 2 | 2 |
| Oxytetracycline | - | - | |
| Mycoplasma hyopneumoniae | Doxycycline | 1 | 1 |
| Oxytetracycline | 2 | 2 |
MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data for oxytetracycline against P. multocida and A. pleuropneumoniae were not provided in a comparable format in the source.
Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Anaerobic Bacteria [3][4]
| Bacterial Group | Antibiotic | % Susceptible at 4 mg/L |
| Bacteroides fragilis group | Doxycycline | ~90% |
| Oxytetracycline | ~40% | |
| Peptostreptococcus spp. | Doxycycline | ~90% |
| Oxytetracycline | ~70% | |
| Clostridium perfringens | Doxycycline | ~90% |
| Oxytetracycline | ~76% |
This study highlights that doxycycline and minocycline (B592863) were four to eight times more active against the majority of anaerobic strains than oxytetracycline.[3][4]
Table 3: Comparative In Vitro Activity (MIC in µg/mL) Against Escherichia coli [1]
| Antibiotic | MIC Range | MIC50 | MIC90 |
| Doxycycline | 0.5 - 128 | 2 | 64 |
| Oxytetracycline | 2 - >256 | 16 | >256 |
This data suggests that doxycycline is generally more potent in vitro against the tested E. coli isolates compared to oxytetracycline.[1]
Experimental Protocols
The determination of MIC values is crucial for assessing antibiotic susceptibility. The two primary methods used in the cited studies are the Agar (B569324) Dilution Method and the Broth Microdilution Method.
1. Agar Dilution Method
This method is considered a gold standard for susceptibility testing due to its reproducibility.[5]
-
Preparation of Antibiotic Plates: A series of agar plates are prepared, each containing a different concentration of the antibiotic. This is achieved by adding specific volumes of a stock antibiotic solution to molten agar before it solidifies.[5][6] The final concentrations typically represent a two-fold dilution series.[5]
-
Inoculum Preparation: The bacterial isolates to be tested are cultured overnight, and the colonies are then suspended in a sterile broth to a standardized turbidity, often equivalent to a 0.5 McFarland standard.[7] This suspension is further diluted to achieve a final inoculum concentration of approximately 10^4 colony-forming units (CFU) per spot.[5]
-
Inoculation: A small, standardized volume of each bacterial suspension is spotted onto the surface of each antibiotic-containing agar plate, as well as a control plate with no antibiotic.[5]
-
Incubation: The plates are incubated at a specific temperature (e.g., 37°C) for a defined period, typically 16-20 hours.[5][8]
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar.[5][9]
2. Broth Microdilution Method
This method involves the use of 96-well microtiter plates and allows for the testing of multiple antibiotics and isolates simultaneously.[10]
-
Preparation of Microtiter Plates: Each well of a microtiter plate is filled with a specific volume of broth containing a serially diluted concentration of the antibiotic.[7][11] Automated or semi-automated systems are often used for this process.[10]
-
Inoculum Preparation: As with the agar dilution method, a standardized bacterial suspension is prepared.[7]
-
Inoculation: A standardized volume of the bacterial inoculum is added to each well of the microtiter plate.[10][11]
-
Incubation: The plates are incubated under appropriate conditions, typically at 35-37°C for 16-24 hours.[7][11]
-
Result Interpretation: The MIC is identified as the lowest antibiotic concentration in which no visible bacterial growth (turbidity) is observed.[10][11] This can be assessed visually or with an automated plate reader.[10]
Mandatory Visualization
Caption: Experimental workflow for MIC determination.
Caption: Mechanism of action of tetracyclines.
Mechanism of Action
Both doxycycline and oxytetracycline are protein synthesis inhibitors.[12] They exert their bacteriostatic effect by reversibly binding to the 30S ribosomal subunit of bacteria.[13][14][15] This binding prevents the attachment of aminoacyl-tRNA to the acceptor (A) site on the mRNA-ribosome complex.[16][17] By blocking this crucial step, the elongation of the polypeptide chain is halted, thereby inhibiting protein synthesis and arresting bacterial growth.[15][18] While they can also bind to the 50S ribosomal subunit to some extent and may alter the cytoplasmic membrane, their primary mechanism of action is the inhibition of protein synthesis at the 30S subunit.[12][13]
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative in vitro activity of doxycycline and oxytetracycline against porcine respiratory pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in-vitro activity of doxycycline and minocycline against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Agar dilution - Wikipedia [en.wikipedia.org]
- 6. rr-asia.woah.org [rr-asia.woah.org]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. thesciencenotes.com [thesciencenotes.com]
- 10. m.youtube.com [m.youtube.com]
- 11. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 12. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Mechanism of action of Tetracycline_Chemicalbook [chemicalbook.com]
- 15. Oxytetracycline: Applications, Mechanism of Action - Amerigo Scientific [amerigoscientific.com]
- 16. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Oxytetracycline? [synapse.patsnap.com]
- 18. benchchem.com [benchchem.com]
A Researcher's Guide to Inter-Laboratory Comparison of Oxytetracycline Quantification Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of oxytetracycline (B609801) (OTC) is paramount for ensuring product safety, efficacy, and regulatory compliance. This guide provides an objective comparison of common analytical methods for OTC quantification, supported by experimental data from various studies. It delves into the methodologies of High-Performance Liquid Chromatography (HPLC) with different detection systems and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), offering a comprehensive overview to aid in method selection and validation.
Comparative Analysis of Quantitative Methods
The selection of an appropriate analytical method for oxytetracycline quantification depends on various factors, including the sample matrix, required sensitivity, and the purpose of the analysis (e.g., screening vs. confirmation). High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques.[1]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the measurement of drugs in biological samples due to its high selectivity and sensitivity.[1] While immunoassay methods exist, they may have limitations in terms of specificity and reproducibility.[1] HPLC with ultraviolet (UV) or fluorescence detection offers a cost-effective alternative, though potentially with lower sensitivity compared to mass spectrometry.[2]
Below is a summary of performance characteristics for different methods across various matrices, compiled from several validation and inter-laboratory studies.
Table 1: Performance Characteristics of HPLC Methods for Oxytetracycline Quantification
| Matrix | Detection Method | Recovery (%) | LOD | LOQ | Repeatability (RSD %) | Reproducibility (RSD %) | Reference |
| Porcine Muscle | LC-UV | 76.00 - 86.89 | - | 0.025 µg/g | 2.05 | 2.05 - 4.30 | [3] |
| Porcine Kidney | LC-UV | 76.00 - 86.89 | - | 0.025 µg/g | 6.75 - 8.74 | 15.77 - 18.81 | |
| Honey | HPLC-Fluorescence | >87 | - | 21 µg/Kg (CCβ) | <15 | - | |
| Medicated Feed | HPLC-DAD | 72.2 - 101.8 | 4.2 - 10.7 mg/kg | 5.2 - 12.6 mg/kg | 2.0 - 5.3 | 3.4 - 10.0 | |
| Sow Milk | HPLC | 95.7 - 103.1 | - | 5 µg/L | 5.0 - 6.8 | 6.4 - 9.5 |
Table 2: Performance Characteristics of LC-MS/MS Methods for Oxytetracycline Quantification
| Matrix | Recovery (%) | LOD | LOQ | Repeatability (RSD %) | Reproducibility (RSD %) | Reference |
| Bull Plasma | Excellent | - | 0.02 µg/mL | <10 | - | |
| Bull Seminal Plasma | Excellent | - | 0.2 µg/mL | <10 | - | |
| Bull Urine | Excellent | - | 2 µg/mL | <10 | - | |
| Shrimp & Tilapia | 57.5 - 83.1 | - | - | 1.6 - 4.4 | - | |
| Medicated Feed | 45.6 - 87.0 | 5.6 - 10.8 mg/kg | 7.9 - 24.3 mg/kg | 3.4 - 10.0 | 3.9 - 17.7 | |
| Honey | >79 | - | 1.0 ppb | <10 | - |
Experimental Protocols
Detailed and standardized experimental protocols are the cornerstone of reliable and reproducible inter-laboratory comparisons. Below are representative methodologies for HPLC-UV and LC-MS/MS analysis of oxytetracycline.
1. Protocol for Oxytetracycline Quantification in Animal Tissues by LC-UV
This method is based on an inter-laboratory validation study for the determination of tetracyclines in porcine muscle and kidney.
-
Sample Preparation and Extraction:
-
Homogenize tissue samples.
-
Extract tetracyclines from the tissue using an oxalic acid buffer.
-
Perform dechelation and deproteination with an oxalic acid-acetonitrile solution.
-
Centrifuge the sample and collect the supernatant.
-
Clean up the extract using a styrene-divinylbenzene solid-phase extraction (SPE) cartridge.
-
Elute the analytes from the SPE cartridge and prepare for LC injection.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: PLRP-S column.
-
Mobile Phase: 0.01 M oxalic acid-acetonitrile (75 + 25, v/v).
-
Detection: UV detector.
-
2. Protocol for Oxytetracycline Quantification in Biological Matrices by LC-MS/MS
This protocol is a generalized procedure based on methods developed for the analysis of OTC in plasma, seminal plasma, and urine.
-
Sample Preparation and Extraction:
-
For seminal plasma and urine, perform a dilution with deionized water.
-
Add an internal standard (e.g., demeclocycline) to the sample.
-
Perform protein precipitation by adding trichloroacetic acid.
-
Vortex and centrifuge the sample.
-
Dilute the supernatant with the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
-
UHPLC-MS/MS Conditions:
-
Column: BEH C18 reversed-phase column.
-
Chromatographic Run Time: Approximately 3.5 minutes.
-
Mass Spectrometer: Operated in positive electrospray ionization mode.
-
Monitored Transitions: Specific transitions for oxytetracycline (e.g., 461.1 → 425.8) and the internal standard are monitored.
-
Visualizing the Workflow
To better understand the processes involved in an inter-laboratory comparison and the specific analytical workflows, the following diagrams have been generated.
Caption: General workflow for an inter-laboratory comparison study.
Caption: Experimental workflow for HPLC-based quantification of oxytetracycline.
Caption: Experimental workflow for LC-MS/MS-based quantification of oxytetracycline.
References
Performance Evaluation of Oxytetracycline-d6 in Analytical Instruments: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of oxytetracycline (B609801) (OTC) in various biological matrices is crucial for pharmacokinetic, residue, and safety studies. The use of a stable isotope-labeled internal standard, such as Oxytetracycline-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for bioanalytical methods. This guide provides a comparative overview of the performance of analytical methods for oxytetracycline quantification, highlighting the expected advantages of using this compound as an internal standard. While direct comparative studies using this compound are not extensively published, this guide draws upon performance data from validated methods using other internal standards, such as demeclocycline (B601452) (DEM) and tetracycline-d6, to establish a baseline for expected performance.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, an ideal internal standard (IS) should have physicochemical properties as close as possible to the analyte of interest to compensate for variability during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are structurally identical to the analyte but have a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their similar chemical behavior ensures they experience comparable extraction recovery, ionization efficiency, and fragmentation. The use of a deuterated OTC internal standard is believed to enhance extraction efficiency across various sample types[1].
Performance Characteristics of Oxytetracycline Analysis
The following tables summarize the performance characteristics of validated LC-MS/MS methods for the quantification of oxytetracycline in different biological matrices using various internal standards. These values provide a benchmark for the expected performance of a method employing this compound.
Table 1: Linearity and Sensitivity of Oxytetracycline Quantification Methods
| Analytical Instrument | Matrix | Internal Standard | Linear Range | r² | LLOQ | LOD |
| UHPLC-MS/MS | Bull Plasma | Demeclocycline | 0.02–10 µg/mL | >0.99 | 0.02 µg/mL | - |
| UHPLC-MS/MS | Bull Seminal Plasma | Demeclocycline | 0.2–100 µg/mL | >0.99 | 0.2 µg/mL | - |
| UHPLC-MS/MS | Bull Urine | Demeclocycline | 2–1000 µg/mL | >0.99 | 0.2 µg/mL | - |
| UHPLC-MS/MS | Aquaculture Products | - | 10-80 ng/mL | >0.995 | - | - |
| HPLC-MS/MS | Lettuce | Tetracycline-d6 | - | >0.99 | 1 µg/kg | - |
| LC-MS/MS | Human Urine | - | 0.5–2 ng/mL | - | 0.294–0.455 ng/mL | 0.089–0.138 ng/mL |
| HPLC-UV | Milk | - | - | - | 68.5 ng/mL | 50 ng/mL |
Data synthesized from multiple sources[1][2][3][4]. The coefficient of determination (r²) values consistently above 0.99 indicate excellent linearity for the calibration curves across different matrices and instruments.
Table 2: Accuracy and Precision of Oxytetracycline Quantification Methods
| Matrix | Internal Standard | Concentration Level | Accuracy (% Bias or Recovery) | Precision (% RSD or CV) |
| Bull Plasma, Seminal Plasma, Urine | Demeclocycline | QC Levels | Bias within ±15% | <10% |
| Aquaculture Products | - | Spiked Samples | 57.5% - 83.1% Recovery | 0.01% - 11% |
| Lettuce | Tetracycline-d6 | - | 93.0% - 110.5% Recovery | ≤14.02% |
| Bovine Plasma | - | 0.25, 5.00, 10.00 µg/mL | Within ±15% | ≤15% |
Data synthesized from multiple sources. The accuracy, demonstrated by bias within ±15%, and precision, with a coefficient of variation (%CV) below 15%, are considered acceptable for bioanalytical methods.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are typical experimental protocols for the analysis of oxytetracycline in biological matrices using LC-MS/MS.
Sample Preparation (Liquid Samples: Plasma, Urine, Seminal Plasma)
-
Thawing and Aliquoting : Thaw frozen samples at room temperature. Transfer a 200 µL aliquot of the sample to a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking : Add the internal standard (e.g., this compound) to each sample, except for the blank matrix.
-
Protein Precipitation : Add an equal volume of an extraction solution (e.g., 10% trichloroacetic acid) to precipitate proteins.
-
Vortexing and Centrifugation : Vortex the mixture for 30 seconds and then centrifuge at 21,000 x g for 10 minutes at 4°C.
-
Dilution : Transfer a 50 µL aliquot of the supernatant and dilute it with 450 µL of a reconstitution solution (e.g., water:methanol 90:10 (v/v), with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid).
-
Injection : Transfer the final extract to an autosampler vial for LC-MS/MS analysis. Inject 5 µL into the system.
Sample Preparation (Solid Samples: Tissue)
-
Homogenization : Weigh 2.0 g of the homogenized tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard Spiking : Fortify the sample with the internal standard.
-
Extraction : Add an appropriate extraction buffer (e.g., 0.1 M McIlvaine-EDTA buffer, pH 4.0) and organic solvents (e.g., acetonitrile, methanol).
-
Shaking and Centrifugation : Shake vigorously and centrifuge to separate the solid and liquid phases.
-
Clean-up (dSPE) : Perform dispersive solid-phase extraction (dSPE) on the supernatant for cleanup.
-
Evaporation and Reconstitution : Evaporate the cleaned extract to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) :
-
Column : A reversed-phase column such as a BEH C18 (50 x 2.1 mm, 1.7 µm) is commonly used.
-
Mobile Phase : A gradient elution with a binary mobile phase system is typical. For example, Mobile Phase A: water with 5 mM ammonium formate and 0.1% formic acid, and Mobile Phase B: methanol:water 95:5 (v/v) with the same additives.
-
Flow Rate : A flow rate of 0.3 mL/min is often employed.
-
Column Temperature : The column is typically maintained at 40°C.
-
-
Tandem Mass Spectrometry (MS/MS) :
-
Ionization Mode : Positive electrospray ionization (ESI+) is commonly used for oxytetracycline analysis.
-
MRM Transitions : Specific multiple reaction monitoring (MRM) transitions are monitored for both oxytetracycline and the internal standard. For oxytetracycline, a common transition is 461.1 → 425.8. The transition for this compound would be adjusted based on its mass.
-
Visualization of Experimental Workflow
The following diagrams illustrate the typical workflow for a bioanalytical method using an internal standard and the logical relationship in evaluating method performance.
Caption: Workflow for oxytetracycline quantification using an internal standard.
Caption: Logic diagram for analytical method performance validation.
Conclusion
The use of a stable isotope-labeled internal standard like this compound is highly recommended for the accurate and precise quantification of oxytetracycline in complex biological matrices. While specific performance data for this compound is limited in publicly available literature, the data from methods using other internal standards demonstrate that robust and reliable LC-MS/MS methods can be developed. The expected benefits of using this compound include improved compensation for matrix effects and variability in sample processing, leading to enhanced accuracy and precision. The experimental protocols and performance benchmarks provided in this guide serve as a valuable resource for researchers developing and validating analytical methods for oxytetracycline.
References
The Gold Standard of Quantification: A Comparative Guide to Analytical Results With and Without Isotopic Internal Standards
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of analytical results obtained with and without the use of an isotopic internal standard, supported by experimental data and detailed methodologies. The evidence overwhelmingly supports the use of stable isotope-labeled internal standards as the gold standard for robust and reliable quantification, particularly in complex matrices encountered in drug development.
The fundamental principle behind using an internal standard (IS) in analytical chemistry is to correct for variability throughout the analytical process.[1][2] An ideal internal standard closely mimics the physicochemical properties of the analyte of interest, ensuring that it is affected in the same way by sample preparation steps, injection volume variations, and instrument response fluctuations.[1][3] Quantification is then based on the ratio of the analyte's response to the internal standard's response, which significantly improves the accuracy and precision of the results.[4][5]
While various compounds can be used as internal standards, stable isotope-labeled (SIL) internal standards are widely regarded as the most effective, especially for liquid chromatography-mass spectrometry (LC-MS/MS) assays.[1][6] A SIL internal standard is a version of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., deuterium, carbon-13, or nitrogen-15).[7] This makes it chemically identical to the analyte but distinguishable by its mass-to-charge ratio in a mass spectrometer.[3][7]
Unparalleled Accuracy and Precision with Isotopic Internal Standards
The key advantage of a SIL internal standard is its near-identical chemical and physical behavior to the analyte.[4][8] This ensures that it co-elutes with the analyte and experiences the same degree of extraction recovery and matrix effects.[6] Matrix effects, which are the suppression or enhancement of the analyte's ionization due to co-eluting compounds from the sample matrix, are a significant source of error in LC-MS/MS analysis.[2] By tracking the analyte-to-IS response ratio, these effects can be effectively normalized, leading to more accurate and reliable quantification.[4][9]
In contrast, a structural analog internal standard, while chemically similar, may have different chromatographic retention times and be affected differently by matrix components.[10] This can lead to less effective correction and, consequently, less accurate results.
Comparative Experimental Data
The superior performance of isotopic internal standards is not just theoretical. Numerous studies have demonstrated their practical advantages. The following tables summarize quantitative data from comparative studies in drug analysis.
| Parameter | Method with Isotopic IS (Everolimus-d4) | Method with Analog IS (32-desmethoxyrapamycin) |
| Slope (vs. independent LC-MS/MS method) | 0.95 | 0.83 |
| Coefficient of Correlation (r) | > 0.98 | > 0.98 |
| Total Coefficient of Variation (CV) | 4.3% - 7.2% | No significant difference |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Data synthesized from a study comparing internal standards for the immunosuppressant drug everolimus (B549166). While both internal standards showed acceptable performance, the isotopic internal standard demonstrated a more favorable comparison with an independent method.[11] |
| Parameter | Method with Isotopic IS (D8-internal standard) | Method with Analog IS (Butyric acid analogue) |
| Mean Bias | 100.3% | 96.8% |
| Standard Deviation of Bias | 7.6% | 8.6% |
| A study on the bioanalysis of the anticancer agent kahalalide F showed a statistically significant improvement in both accuracy and precision when a SIL internal standard was used.[6] |
Experimental Protocols
To ensure the reproducibility and validity of analytical methods, detailed experimental protocols are essential. Below is a generalized methodology for a typical LC-MS/MS bioanalytical assay comparing the use of an isotopic internal standard to a scenario without one.
Sample Preparation:
-
Aliquoting: Transfer a precise volume of the biological sample (e.g., plasma, urine) into a sample tube.
-
Internal Standard Spiking (for the isotopic IS method): Add a known amount of the stable isotope-labeled internal standard to each sample, calibration standard, and quality control sample at the beginning of the process.[3][4]
-
Protein Precipitation/Extraction: Add a protein precipitation agent (e.g., acetonitrile) or perform a liquid-liquid or solid-phase extraction to remove proteins and other interfering substances. The internal standard co-extracts with the analyte.[2]
-
Evaporation and Reconstitution: Evaporate the supernatant or eluate to dryness and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the reconstituted sample into a liquid chromatograph to separate the analyte and internal standard from other components. The SIL internal standard should co-elute with the analyte.
-
Mass Spectrometric Detection: The eluent from the chromatograph is introduced into a mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Quantification: For the method with the isotopic internal standard, the concentration of the analyte is determined by calculating the ratio of the analyte's peak area to the internal standard's peak area and comparing this ratio to a calibration curve.[12] For the method without an internal standard, quantification relies on the absolute peak area of the analyte, which is more susceptible to variations.[3]
Visualizing the Workflow and its Advantages
The following diagrams illustrate the experimental workflow and the fundamental difference in data reliability when using an isotopic internal standard.
Caption: Comparative workflow for quantitative analysis.
Caption: Logical relationship of internal standards to result reliability.
Conclusion
The use of a stable isotope-labeled internal standard is a cornerstone of robust and reliable quantitative bioanalysis. By effectively compensating for a wide range of analytical variabilities, including matrix effects and sample loss during preparation, isotopic internal standards provide a level of accuracy and precision that is unmatched by methods that do not employ an internal standard or that rely on structural analogs. For researchers and professionals in drug development, where data integrity is paramount, the adoption of isotopic internal standards is not just a best practice but a critical component for generating high-quality, defensible data. The U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation also recommends the use of a stable isotope-labeled analyte as the internal standard whenever possible, further underscoring its importance in a regulatory environment.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of Oxytetracycline-d6
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from initial handling to final disposal. Oxytetracycline-d6, a deuterated form of the broad-spectrum antibiotic Oxytetracycline, requires careful disposal to mitigate environmental contamination and ensure laboratory safety. Adherence to established protocols is not only a regulatory requirement but also a cornerstone of responsible scientific practice.
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling of this compound should be performed in a well-ventilated area to avoid inhalation of any dust or aerosols.[2][3] In case of a spill, it should be contained using an absorbent material, and the area should be thoroughly decontaminated.[2][3][4]
Step-by-Step Disposal Protocol
The primary guideline for the disposal of this compound is to treat it as hazardous chemical waste.[3] It must not be disposed of down the drain or mixed with general laboratory trash.[3][5][6]
-
Segregation and Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[3][4]
-
The container must be compatible with the chemical, properly sealed, and stored in a designated secondary containment area to prevent accidental release.
-
-
Waste Manifesting and Labeling:
-
Accurately label the waste container with the chemical name ("this compound"), associated hazards (e.g., "Toxic to aquatic life"), and the accumulation start date.[7]
-
Follow your institution's specific procedures for documenting hazardous waste.
-
-
Engage a Certified Waste Disposal Vendor:
-
Regulatory Compliance:
Quantitative Data Summary
| Parameter | Value | Reference |
| Acute Aquatic Toxicity (Fish, LC50) | 110 mg/L (96h, Oryzias latipes) | [4] |
| Acute Aquatic Toxicity (Daphnia, EC50) | 621 mg/L (48h, Daphnia magna) | [4] |
| Toxicity to Algae (EC50) | 0.032 mg/L (72h, Anabaena) | [4] |
| Toxicity to Microorganisms (EC50) | 17.9 mg/L (3h, activated sludge) | [4] |
This data underscores the significant ecotoxicity of Oxytetracycline, reinforcing the importance of preventing its release into the environment.
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound waste.
References
Safeguarding Researchers: A Guide to Handling Oxytetracycline-d6
Oxytetracycline-d6, a deuterated form of the broad-spectrum antibiotic oxytetracycline, requires careful handling in a laboratory setting to mitigate potential health risks. Researchers and drug development professionals must adhere to strict safety protocols to minimize exposure and ensure proper disposal. This guide provides essential, immediate safety and logistical information for the handling of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Oxytetracycline is classified as a hazardous substance. It is suspected of damaging fertility or the unborn child, can cause serious eye irritation, and may lead to an allergic skin reaction.[1][2][3][4] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or ingestion. The required PPE varies depending on the task being performed.
| Task | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | • Nitrile gloves• Lab coat• Safety glasses with side shields |
| Weighing and Aliquoting (Solid/Powder Form) | • Two pairs of chemotherapy-grade nitrile gloves[5][6]• Disposable, low-permeability gown[5][6]• Chemical splash goggles[7]• N95 or higher-rated respirator (if not handled in a chemical fume hood)[7] |
| Preparing Stock Solutions | • Two pairs of chemotherapy-grade nitrile gloves[5][6]• Chemical-resistant lab coat or apron• Chemical splash goggles and face shield[7]• Work within a certified chemical fume hood |
| Handling Solutions and In-Vitro/In-Vivo Work | • Nitrile gloves• Lab coat• Safety glasses with side shields |
| Spill Cleanup | • Two pairs of chemotherapy-grade nitrile gloves[5][6]• Chemical-resistant disposable gown• Chemical splash goggles and face shield• N95 or higher-rated respirator |
| Waste Disposal | • Heavy-duty nitrile or butyl rubber gloves• Chemical-resistant lab coat or apron• Safety glasses with side shields |
Note: Always inspect gloves for tears or punctures before use. Change gloves regularly or immediately if they are torn, punctured, or contaminated.[6]
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is crucial for laboratory safety and environmental protection.
Step-by-Step Handling Protocol:
-
Preparation: Before beginning any work, ensure that the designated work area, such as a chemical fume hood, is clean and uncluttered.[7] Gather all necessary materials, including spatulas, weigh boats, tubes, and solvents.[7]
-
Donning PPE: Put on the appropriate personal protective equipment as outlined in the table above. For handling the solid form, this includes double gloving, a disposable gown, and eye protection.[5][6][7]
-
Weighing: Carefully weigh the desired amount of this compound solid. To prevent the powder from becoming airborne, use a gentle touch.[7] All work with the solid form should be conducted in a designated area like a chemical fume hood or a ventilated balance enclosure.[7]
-
Solution Preparation: In a chemical fume hood, add the solvent to the vessel containing the weighed powder. Cap the vessel and mix gently until the solid is completely dissolved.[7]
-
Labeling: Clearly label all solutions with the compound's name, concentration, solvent, date of preparation, and the researcher's initials.[7]
-
Doffing PPE: After handling is complete, remove PPE carefully to avoid contaminating yourself and the surrounding area. Dispose of single-use PPE in the designated hazardous waste container. Wash hands thoroughly with soap and water after removing gloves.[6]
Disposal Plan:
Improper disposal of antibiotics can contribute to the development of antibiotic-resistant bacteria and harm the environment.[8][9]
-
Solid Waste: Dispose of unused or expired solid this compound, as well as contaminated consumables (e.g., weigh boats, pipette tips, gloves, gowns), in a designated, sealed, and clearly labeled hazardous waste container.[1][10] This container should be sent to an approved waste disposal plant.[1][10]
-
Liquid Waste: High-concentration stock solutions are considered hazardous chemical waste and must be collected in a designated, approved chemical waste container.[8][9] Do not pour antibiotic solutions down the drain.[8]
-
Contaminated Media: Any cell culture media containing this compound should be treated as chemical waste.[9] Collect it in a designated hazardous waste container for proper disposal.
-
Spills: In the event of a spill, evacuate the area.[10] Personnel involved in the cleanup must wear the appropriate PPE as detailed in the table above.[8] Absorb the spill with an inert material and collect it in a sealed container for disposal as hazardous waste.[8][10] Decontaminate the spill area thoroughly.[8]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. msd.com [msd.com]
- 3. merck.com [merck.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. merck.com [merck.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
